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  • Product: 2,2,2',2'-Tetramethoxyethyl Disulfide
  • CAS: 15890-65-0

Core Science & Biosynthesis

Foundational

Chemical properties and stability profile of 2,2,2',2'-Tetramethoxyethyl Disulfide

An In-depth Technical Guide to the Chemical Properties and Stability of 2,2,2',2'-Tetramethoxyethyl Disulfide This technical guide provides a comprehensive overview of the chemical properties and stability profile of 2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 2,2,2',2'-Tetramethoxyethyl Disulfide

This technical guide provides a comprehensive overview of the chemical properties and stability profile of 2,2,2',2'-Tetramethoxyethyl Disulfide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with established principles of disulfide chemistry to offer field-proven insights and practical methodologies for handling and analysis.

Introduction and Molecular Overview

2,2,2',2'-Tetramethoxyethyl Disulfide (CAS No. 15890-65-0) is an organic disulfide characterized by a central S-S bond flanked by two ethyl chains, each substituted with two methoxy groups at the 2-position.[1] This unique structure, featuring acetal functionalities, suggests a specific reactivity and stability profile that is critical for its application, notably as an intermediate in the synthesis of pharmaceuticals like Epitizide.[1] Understanding its behavior under various chemical and physical conditions is paramount for its effective utilization, storage, and the development of stable formulations.

While specific experimental data for this compound is not extensively documented in public literature, this guide will extrapolate from the well-understood chemistry of disulfide bonds and acetals to provide a robust predictive analysis of its stability.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2,2,2',2'-Tetramethoxyethyl Disulfide is presented below. This data is essential for designing experimental protocols, including solvent selection and analytical method development.

PropertyValueSource / Comment
CAS Number 15890-65-0[1]
Molecular Formula C8H18O4S2[1]
Molecular Weight 242.36 g/mol [1]
Appearance Clear Oil[1]
Solubility Soluble in Dichloromethane, Methanol[1]
Melting Point N/AData not available.
Boiling Point N/AData not available.
Density N/AData not available.

Core Stability Profile: The Disulfide Linkage

The central disulfide bond is the most reactive and, therefore, the most critical functional group in determining the stability of 2,2,2',2'-Tetramethoxyethyl Disulfide. Disulfide bonds are known to be susceptible to a variety of degradation pathways, which must be considered during synthesis, purification, and storage.[2][3]

Reductive Cleavage

The most common degradation pathway for disulfides is reductive cleavage of the S-S bond. This reaction is readily initiated by thiol-containing reagents such as dithiothreitol (DTT) or glutathione (GSH), which are often used in biological systems or as additives in formulations.[4][5] The reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of two molecules of the corresponding thiol, 2,2-dimethoxyethanethiol.

This reductive cleavage is a reversible process. The resulting thiols can be oxidized back to the disulfide, particularly in the presence of oxygen, a process that is often accelerated at neutral or slightly basic pH where the more nucleophilic thiolate anion is present.[6][7]

Oxidative Degradation

While the disulfide bond is an oxidized form of two thiol groups, it can be further oxidized under strong oxidative stress.[8] Oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of thiosulfinates and thiosulfonates, and ultimately to sulfonic acids upon complete oxidation. These higher oxidation states represent irreversible degradation pathways and result in a complete loss of the disulfide functionality. The presence of atmospheric oxygen, especially in the presence of metal ions or light, can also promote oxidative degradation.[2][9]

Thermal and Photolytic Instability

Thermal stress can induce homolytic cleavage of the disulfide bond, generating two thiyl radicals.[2] These radicals are highly reactive and can participate in a variety of subsequent reactions, including abstracting hydrogen atoms from other molecules or recombining.[10] Similarly, exposure to UV light can provide the energy necessary to break the S-S bond, leading to photolytic degradation.[9] Therefore, it is crucial to store the compound at controlled temperatures and protected from light.

pH-Dependent Stability

The stability of the disulfide bond is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the acetal groups are susceptible to hydrolysis, which would expose aldehyde functionalities. While the disulfide bond itself is relatively stable against hydrolysis, the overall molecular structure would be compromised.

  • Neutral to Basic Conditions (pH > 7): In basic solutions, the disulfide bond becomes more susceptible to nucleophilic attack by hydroxide ions, leading to cleavage.[3] Furthermore, basic conditions facilitate thiol-disulfide exchange reactions by promoting the formation of the highly reactive thiolate anion from any trace thiol impurities.[7][11]

The interplay of these factors is visually summarized in the following diagram.

Key Degradation Pathways of 2,2,2',2'-Tetramethoxyethyl Disulfide Main 2,2,2',2'-Tetramethoxyethyl Disulfide Thiol 2,2-Dimethoxyethanethiol (Thiol/Mercaptan) Main->Thiol Reductive Cleavage (e.g., DTT, GSH) Oxidized Higher Oxidation States (Thiosulfinates, Sulfonic Acids) Main->Oxidized Strong Oxidation (e.g., H2O2) Radical Thiyl Radicals Main->Radical Thermal/Photolytic Stress (Heat, UV Light) Hydrolyzed Hydrolyzed Acetal Products Main->Hydrolyzed Acid Hydrolysis (pH < 4) Thiol->Main Oxidation (e.g., O2, pH > 7) Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution in Methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Control Control Sample (4°C, Dark) Start->Control Analysis LC-MS Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Interpretation Data Interpretation: - % Degradation - Degradant Identification - Mass Balance Analysis->Interpretation

Caption: A systematic workflow for assessing the stability of the disulfide.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 2,2,2',2'-Tetramethoxyethyl Disulfide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for stability studies. It allows for the separation of the parent compound from its degradation products while providing mass information for structural elucidation. [12][13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the initial structural confirmation of the molecule. Notably, the ¹³C chemical shift of the β-carbon of the cysteine residue is highly sensitive to the redox state of the sulfur, providing a clear diagnostic marker for disulfide bond formation or cleavage. [14][15]* High-Performance Liquid Chromatography (HPLC) with UV Detection: For routine purity analysis and quantification, HPLC with UV detection is a reliable method. The disulfide bond provides a chromophore that can be detected, although a specific optimal wavelength would need to be determined experimentally. [16]

Safe Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of 2,2,2',2'-Tetramethoxyethyl Disulfide:

  • Storage Conditions: Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. [17]* Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.

  • Handling: As with many organosulfur compounds, there is a potential for unpleasant odors, especially if degradation to the thiol occurs. Handle in a well-ventilated area or a fume hood.

Conclusion

2,2,2',2'-Tetramethoxyethyl Disulfide is a molecule whose stability is primarily dictated by its central disulfide bond and flanking acetal groups. It is susceptible to degradation via reductive cleavage, oxidation, and under harsh pH, thermal, or photolytic conditions. While specific experimental data is limited, a thorough understanding of disulfide chemistry allows for the design of robust handling, storage, and analytical protocols. The forced degradation workflow detailed in this guide provides a clear and scientifically rigorous path for researchers to fully characterize the stability of this compound, ensuring its quality and performance in drug development and other scientific applications.

References

  • Kristensen, M. M., et al. (2023). Mechanisms of Degradation for Polydisulfides: Main Chain Scission, Self-Immolation, Or Chain Transfer Depolymerization. ACS Macro Letters. Available from: [Link]

  • Shevchenko, A., et al. (2023). Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy. Polymers (Basel). Available from: [Link]

  • LookChem. 2,2,2',2'-Tetramethoxyethyl Disulfide. Available from: [Link]

  • ResearchGate. The mechanisms of degradation of disulfide bonds in proteins upon incubation under neutral and basic conditions. Available from: [Link]

  • ResearchGate. Mechanism of radical degradation and disulfide exchange within PEG hydrogels. Available from: [Link]

  • Pharmaoffer. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • ResearchGate. Using Forced Degradation to Aid the Development of Biopharmaceutical Products. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Reddit. Handling thiols in the lab. Available from: [Link]

  • ResearchGate. Effects of storage conditions on thiol disulfide homeostasis. Available from: [Link]

  • LifeTein. How to dissolve peptides with disulfide bonds? Available from: [Link]

  • Oldenhuis, R., et al. (1991). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • The Journal of Biological Chemistry. The influence of disulfide bonds on the mechanical stability of proteins is context dependent. Available from: [Link]

  • Andersen, M. L., et al. (2014). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • LookChem. TETRAMETHYLTHIURAM DISULFIDE. Available from: [Link]

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR. Available from: [Link]

  • Gros, M., et al. (2012). Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for screening and trace analysis of pharmaceuticals in surface and wastewaters. Talanta. Available from: [Link]

  • ResearchGate. Strategies for synthesis of organodisulfides. Available from: [Link]

  • Wikipedia. Carbon disulfide. Available from: [Link]

  • Zhang, L., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Biotechnology Advances. Available from: [Link]

  • Google Patents. CN108147986A - The preparation method of tetraethylthiuram disulfide.
  • European Patent Office. METHODS OF ANALYZING ANTIBODY DISULFIDE ISOMERS - EP 1495056 B1. Available from: [Link]

  • Google Patents. US6420602B1 - Method for the production of tetramethylthiuram disulfide.
  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available from: [Link]

  • SciSpace. The role of thiols and disulfides in protein chemical and physical stability. Available from: [Link]

  • Wang, Y., et al. (2011). Evaluating the stability of disulfide bridges in proteins: a torsional potential energy surface for diethyl disulfide. Journal of Molecular Modeling. Available from: [Link]

  • The Journal of Biological Chemistry. The influence of disulfide bonds on the mechanical stability of proteins is context dependent. Available from: [Link]

  • ResearchGate. MoS2-Catalyzed Aerobic Synthesis of Tetraethylthiuram Disulfide in Batch and Continuous-Flow. Available from: [Link]

  • Wu, S. L., et al. (2010). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Analytical Chemistry. Available from: [Link]

  • ChemBK. Tetraethylthiuram disulfide. Available from: [Link]

  • Wu, G., et al. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B. Available from: [Link]

  • F1000Research. Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Available from: [Link]

  • PubMed. 13C NMR chemical shifts can predict disulfide bond formation. Available from: [Link]

  • ScienceDirect. Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Available from: [Link]

Sources

Exploratory

Mechanistic Pathways and Synthetic Applications of 2,2,2',2'-Tetramethoxyethyl Disulfide: A Masked Bifunctional Synthon

Abstract 2,2,2',2'-Tetramethoxyethyl disulfide is a bench-stable, redox-responsive precursor to 2-mercaptoacetaldehyde. This technical guide dissects its mechanism of action as a masked bifunctional building block, detai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 2,2,2',2'-Tetramethoxyethyl disulfide is a bench-stable, redox-responsive precursor to 2-mercaptoacetaldehyde. This technical guide dissects its mechanism of action as a masked bifunctional building block, detailing the orthogonal activation of its disulfide and acetal moieties for the synthesis of complex heterocycles and pharmaceutical intermediates.

Structural Rationale: Overcoming Reagent Instability

In the realm of organic synthesis, deploying free 2-mercaptoacetaldehyde is fraught with practical challenges. The free molecule is highly unstable and rapidly dimerizes into 1,4-dithiane-2,5-diol, rendering it useless for controlled nucleophilic reactions [1].

To circumvent this, 2,2,2',2'-tetramethoxyethyl disulfide (CAS 15890-65-0) is employed as a stable surrogate [2]. The molecule is a symmetric disulfide linking two 2,2-dimethoxyethyl groups, offering a dual-responsive nature:

  • Redox-Responsive Disulfide Core : Stable under basic and nucleophilic conditions, but selectively cleaved via reduction to yield two equivalents of the active thiolate.

  • Acid-Responsive Acetal Termini : The dimethyl acetal groups protect the electrophilic aldehyde during reduction and S-alkylation, only unmasking upon deliberate acidification.

Core Mechanistic Pathways

The utility of this reagent relies on a strictly orthogonal deprotection and reaction sequence.

2.1 Reductive Cleavage (Activation)

The mechanism initiates with the reductive cleavage of the S-S bond. Utilizing a reducing agent (e.g., NaBH₄ or Na/NH₃), the disulfide is reduced to generate 2-mercaptoacetaldehyde dimethyl acetal as a highly reactive thiolate anion [1].

2.2 Nucleophilic S-Alkylation

The generated thiolate acts as a potent nucleophile, attacking an introduced electrophile (such as an α -halo ketone or α -halo ester). This step forms a stable thioether intermediate while leaving the acid-sensitive acetal intact.

2.3 Acid-Catalyzed Deprotection and Cyclization

Upon introduction of an aqueous acid, the dimethyl acetal hydrolyzes to reveal the reactive aldehyde. If the S-alkylated moiety contains a nucleophilic center (e.g., an active methylene), an intramolecular aldol-type condensation rapidly ensues, yielding heterocycles like thiophenes [1]. This pathway is critical in the preparation of pharmaceutical agents, including the diuretic Epitizide [2].

Mechanism A 2,2,2',2'-Tetramethoxyethyl Disulfide B 2-Mercaptoacetaldehyde Dimethyl Acetal (Thiolate) A->B Reduction (NaBH4) C S-Alkylated Intermediate B->C Electrophile (e.g., a-halo ketone) D Deprotected Aldehyde C->D Acid Hydrolysis (HCl / H2O) E Heterocycle (e.g., Thiophene) D->E Intramolecular Cyclization

Figure 1: Sequential activation and cyclization mechanism of 2,2,2',2'-Tetramethoxyethyl Disulfide.

Self-Validating Experimental Protocols

To ensure high fidelity in drug development workflows, the following protocols incorporate self-validating checkpoints based on the causality of the chemical environment.

Protocol A: Reductive Cleavage and S-Alkylation
  • Dissolution : Dissolve 2,2,2',2'-tetramethoxyethyl disulfide (1.0 eq) in anhydrous methanol.

    • Causality: Methanol acts as both a solvent and a proton source to stabilize the intermediate borate complexes during reduction.

  • Reduction : Cool the reaction to 0°C and add NaBH₄ (2.2 eq) portion-wise.

    • Causality: Cooling prevents the exothermic degradation of the generated thiolate. The slight excess of NaBH₄ ensures complete S-S bond cleavage.

    • Validation Check: TLC (Hexane:EtOAc 8:2) must show the complete disappearance of the disulfide and the appearance of an Ellman's reagent-positive spot (indicating free thiol).

  • Alkylation : Add the electrophile (e.g., ethyl bromoacetate, 2.1 eq) dropwise. Stir at room temperature for 2 hours.

    • Validation Check: LC-MS analysis of the crude mixture should confirm the mass of the S-alkylated thioether, validating successful nucleophilic attack.

Protocol B: Acid-Promoted Cyclization to Thiophene Derivatives
  • Biphasic Hydrolysis : Dissolve the purified thioether intermediate in a biphasic mixture of dichloromethane (DCM) and 2N aqueous HCl.

    • Causality: The biphasic system allows the water-soluble acid to hydrolyze the acetal, while the resulting hydrophobic aldehyde immediately partitions into the DCM layer. This physical separation minimizes intermolecular polymerization of the unmasked aldehyde.

  • Cyclization : Heat the mixture to a gentle reflux (40°C) for 4 hours to drive the intramolecular cyclization.

    • Validation Check: ¹H NMR of the organic layer must show the complete disappearance of the methoxy protons (~3.3 ppm) and the emergence of heterocyclic aromatic protons (~7.0-7.5 ppm).

Workflow Step1 Step 1: Reduction Dissolve disulfide in MeOH Add NaBH4 at 0°C Step2 Step 2: Alkylation Add electrophile Stir at RT for 2h Step1->Step2 Step3 Step 3: Cyclization Add 2N HCl Reflux for 4h Step2->Step3 Step4 Step 4: Purification Neutralize, Extract (DCM) Column Chromatography Step3->Step4

Figure 2: Standard experimental workflow for utilizing the disulfide in heterocyclic synthesis.

Quantitative Data: Reagent Selection for Disulfide Cleavage

The choice of reducing agent fundamentally dictates the yield and purity of the resulting thiolate. The table below summarizes the efficacy of standard reductants based on historical synthesis data [1].

Reducing AgentSolventTemp (°C)Yield of Thiolate (%)Mechanistic Advantage / Disadvantage
NaBH₄ Methanol0 to 2588 - 92Mild, highly scalable; avoids over-reduction of the acetal group.
Na / NH₃ (liquid) Ammonia-4085 - 90Extremely fast cleavage, but requires a complex cryogenic setup.
DTT (Dithiothreitol) Buffer / EtOH25>95Highly specific and mild; ideal for small-scale biochemical applications.
Zinc / AcOH Acetic Acid50<50Acidic conditions cause premature acetal deprotection and polymerization.
References
  • Andrews, G. C. "Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor." European Patent Office, EP0095340A1, 1983.
  • LookChem. "2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) Chemical Properties and Applications." LookChem Database. Available at:[Link]

  • Parham, W. E., et al. "Several processes for making 2-mercaptoacetaldehyde dimethylacetal." Journal of the American Chemical Society, 75(8), 2065-2069, 1953. Available at:[Link]

Sources

Foundational

Reactivity of Bis(2,2-dimethoxyethyl) Disulfide with Nucleophiles: A Mechanistic and Methodological Guide

Executive Summary Bis(2,2-dimethoxyethyl) disulfide is a bifunctional molecule featuring a central reducible disulfide linkage flanked by two dimethyl acetal groups. In drug development and bioconjugation, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2,2-dimethoxyethyl) disulfide is a bifunctional molecule featuring a central reducible disulfide linkage flanked by two dimethyl acetal groups. In drug development and bioconjugation, it serves as a critical precursor for generating sulfhydryl-functionalized aldehydes (after acetal deprotection) or as a stimuli-responsive cleavable linker[1]. Understanding its reactivity with nucleophiles requires navigating the orthogonal sensitivities of its functional groups: the disulfide is susceptible to nucleophilic attack, while the acetals are highly sensitive to acidic hydrolysis.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction outlines, focusing instead on the mechanistic causality behind reagent selection and the design of self-validating experimental protocols.

Mechanistic Principles of Nucleophilic Cleavage

The cleavage of the disulfide bond by nucleophiles proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism[2]. The reaction trajectory requires the nucleophile to approach the S-S bond at an ~180° angle to one of the sulfur atoms, leading to the polarization and scission of the bond[3].

When utilizing phosphorus-based nucleophiles like tris(2-carboxyethyl)phosphine (TCEP), the reaction is driven by the formation of a strong phosphorus-sulfur bond, followed by hydrolysis to yield a phosphine oxide and two free thiols[4]. In contrast, thiol-based nucleophiles (e.g., dithiothreitol [DTT], glutathione[GSH]) rely on a thiol-disulfide exchange. This exchange requires the nucleophilic thiol to be in its deprotonated thiolate (S⁻) form, making the kinetics highly dependent on the solvent pH relative to the reducing agent's pKa[5].

SN2_Mechanism Nuc Nucleophile (TCEP / Thiolate) TS SN2 Transition State [Nuc···S···S]⁻ Nuc->TS Nucleophilic Attack Substrate Bis(2,2-dimethoxyethyl) Disulfide Substrate->TS S-S Polarization Product1 Free Thiolate (Leaving Group) TS->Product1 Bond Scission Product2 Phosphonium Adduct / Mixed Disulfide TS->Product2 Intermediate Formation

SN2 mechanism of disulfide cleavage by nucleophiles via a polarized transition state.

Causality in Experimental Design: The Acetal-Disulfide Conundrum

Designing a protocol for this specific molecule requires addressing the "Acetal-Disulfide Conundrum." The goal is to quantitatively reduce the disulfide to yield 2,2-dimethoxyethanethiol without prematurely unmasking the aldehyde.

  • The pH Paradox: TCEP is highly favored in analytical chemistry because it is odorless, stoichiometric, and capable of reducing disulfides at acidic pH values (pH < 5) where thiols are protonated and unreactive[2]. However, bis(2,2-dimethoxyethyl) disulfide contains acid-labile dimethyl acetals. If TCEP is used in its native, unbuffered hydrochloride form (pH ~2.5), the acetal will rapidly hydrolyze into highly reactive mercaptoacetaldehyde. Therefore, causality dictates that any TCEP-mediated cleavage of this specific substrate must be performed in a strongly buffered neutral to slightly alkaline medium (pH 7.0–7.5) to protect the acetal.

  • Thiolate Equilibrium: If DTT or β-mercaptoethanol (BME) is used, the pH must be maintained above 7.5 to shift the equilibrium toward the reactive thiolate anion[5][6]. Because DTT forms a thermodynamically stable six-membered cyclic dithiane upon oxidation, it drives the reaction to completion without the risk of dead-end mixed disulfides. This is a distinct advantage over monothiols (GSH, BME), which require a massive molar excess to push the equilibrium forward[6].

Quantitative Comparison of Nucleophilic Reagents

To guide reagent selection, the following table summarizes the physicochemical properties and operational parameters for cleaving bis(2,2-dimethoxyethyl) disulfide.

NucleophileReagent TypepKa of Reactive GroupOptimal Cleavage pHAcetal Stability RiskStoichiometry Required
TCEP Phosphine~7.64.0 - 9.0High (if unbuffered)1.1x - 2.0x
DTT Dithiol9.2, 10.17.5 - 9.0Low (Basic pH used)2.0x - 5.0x
GSH Monothiol8.87.5 - 9.0Low (Basic pH used)>10x (Excess)
BME Monothiol9.68.0 - 9.0Low (Basic pH used)>10x (Excess)

Self-Validating Experimental Protocol: Selective Cleavage

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates an alkylation step to trap the generated thiols, preventing re-oxidation and allowing for unambiguous LC-MS validation.

Materials Required:

  • Bis(2,2-dimethoxyethyl) disulfide (Target Substrate)

  • TCEP hydrochloride (Nucleophile)

  • 100 mM Sodium Phosphate Buffer, pH 7.4 (Reaction Matrix)

  • Iodoacetamide (IAA) (Alkylation/Quenching Agent)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve bis(2,2-dimethoxyethyl) disulfide in anhydrous DMSO to create a 100 mM stock. (Causality: The compound has limited aqueous solubility; DMSO ensures a homogenous reaction mixture without introducing protic interference).

  • Nucleophile Neutralization: Prepare a 50 mM aqueous stock of TCEP-HCl. Immediately adjust the pH to 7.0 using 1M NaOH. (Causality: Prevents localized acidic microenvironments that could trigger acetal hydrolysis upon addition).

  • Cleavage Reaction: In a reaction vial, combine 100 µL of the 100 mM substrate stock with 700 µL of pH 7.4 Sodium Phosphate buffer. Add 200 µL of the neutralized 50 mM TCEP stock. The final concentrations are 10 mM substrate and 10 mM TCEP. Incubate at 25°C for 30 minutes.

  • Thiol Trapping (Quenching): Add iodoacetamide to a final concentration of 50 mM. Incubate in the dark for 30 minutes. (Causality: IAA irreversibly alkylates the newly formed free thiols via an SN2 mechanism, locking the molecule in its reduced state and preventing spontaneous re-oxidation in the ambient environment[5]).

  • Analytical Validation: Analyze the quenched mixture via LC-MS. (Validation Checkpoint: The presence of the IAA-adduct confirms successful cleavage. The absence of aldehyde-containing masses confirms that the buffer successfully protected the acetal).

Workflow Step1 1. Substrate Preparation (100 mM in DMSO) Step2 2. Buffer Optimization (Phosphate Buffer pH 7.4) Step1->Step2 Step3 3. Nucleophilic Cleavage (10 mM Neutralized TCEP, 30 min) Step2->Step3 Combine Step4 4. Thiol Trapping (50 mM Iodoacetamide, Dark) Step3->Step4 Quench Step5 5. LC-MS Validation (Confirm Acetal Intactness) Step4->Step5 Analyze

Self-validating workflow for selective disulfide cleavage and thiol trapping.

Sources

Exploratory

Solubility profile of 2,2,2',2'-Tetramethoxyethyl Disulfide in aqueous vs organic solvents

Title: Solvation Dynamics and Phase Behavior of 2,2,2',2'-Tetramethoxyethyl Disulfide: A Technical Guide for Synthetic Workflows Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Solvation Dynamics and Phase Behavior of 2,2,2',2'-Tetramethoxyethyl Disulfide: A Technical Guide for Synthetic Workflows

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the physicochemical properties of intermediates dictate the success of downstream transformations. 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0), also known as bis-(2,2-dimethoxy-ethyl)-disulfane, is a critical synthetic intermediate[1]. It is most notably utilized in the preparation of thiazide diuretics, such as Epitizide[1][2]. Presenting as a clear oil at standard temperature and pressure, its unique molecular architecture creates distinct solvation challenges[2]. This guide dissects the solubility profile of this disulfide in aqueous versus organic systems, providing researchers with the thermodynamic rationale and validated protocols necessary to optimize biphasic and homogeneous reactions.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility profile of 2,2,2',2'-Tetramethoxyethyl Disulfide, one must analyze its structural causality. The molecule (C8H18O4S2, MW: 242.36 g/mol ) consists of a central, highly non-polar disulfide bridge (-S-S-) flanked by flexible aliphatic chains that terminate in dimethyl acetal groups (-CH(OCH3)2)[1][2].

  • Organic Solvation (Enthalpic Dominance): In organic solvents like dichloromethane (DCM) and methanol, solvation is highly favorable[1][2]. In DCM, the dispersive forces (Van der Waals interactions) of the solvent perfectly match the lipophilic disulfide core and the alkyl backbone. In methanol, the protic solvent acts as a hydrogen-bond donor to the four oxygen atoms of the terminal acetal groups, pulling the oil into a homogeneous solution.

  • Aqueous Exclusion (Entropic Penalty): In aqueous media, the compound is effectively insoluble. While the acetal oxygens possess weak hydrogen-bond accepting capabilities, they are sterically hindered. The entropic penalty of forming a highly ordered hydration shell (clathrate-like structures) around the hydrophobic disulfide core and methylene groups far outweighs any enthalpic gain from hydrogen bonding. Consequently, the system minimizes its free energy via hydrophobic exclusion, resulting in distinct phase separation (oil-in-water).

Comparative Solubility Matrix

The following table summarizes the solubility profile and the underlying physicochemical mechanisms driving the phase behavior.

Solvent SystemDielectric Constant (ε)Empirical Solubility ClassSolvation Mechanism & Causality
Dichloromethane (DCM) 8.95Miscible / Highly SolubleFavorable Van der Waals interactions with the non-polar disulfide core and alkyl backbone.
Methanol (MeOH) 32.7SolubleHydrogen bonding between the protic solvent (donor) and the terminal acetal oxygens (acceptors).
Water / Aqueous Buffers 80.1Insoluble (Phase Separates)Hydrophobic exclusion; the entropic penalty of hydrating the non-polar core drives oil-droplet coalescence.

Mechanistic Visualization: Solvent-Driven Reaction Pathways

The choice of solvent directly dictates the kinetic success of downstream reactions, such as the reduction of the disulfide bond to yield 2-mercaptoacetaldehyde dimethyl acetal[3]. Attempting this in water leads to sluggish biphasic kinetics, whereas methanol provides a highly efficient homogeneous pathway.

G cluster_0 Solvent System Selection cluster_1 Organic Pathway (Homogeneous) cluster_2 Aqueous Pathway (Heterogeneous) A 2,2,2',2'-Tetramethoxyethyl Disulfide (Clear Oil) B Methanol / DCM (High Solvation) A->B Dissolves readily (Dipole interactions) D Water / Buffer (Phase Separation) A->D Hydrophobic exclusion C Efficient NaBH4 Reduction (High Yield) B->C Addition of NaBH4 E Sluggish Kinetics (Low Yield / Emulsion) D->E Biphasic barrier

Figure 1: Solvation-dependent kinetic pathways for 2,2,2',2'-Tetramethoxyethyl Disulfide reduction.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely list steps; they must incorporate internal validation mechanisms to ensure data integrity and reproducibility.

Protocol 1: Thermodynamic Solubility Determination via Isothermal Shake-Flask Causality: Because 2,2,2',2'-Tetramethoxyethyl Disulfide is a clear oil[2], visual estimation of aqueous solubility is highly prone to error (micro-emulsions can mimic true solutions). This protocol uses a thermodynamic equilibrium approach coupled with HPLC-UV to establish the exact solubility limit. Step-by-Step Methodology:

  • Preparation: Add an excess of 2,2,2',2'-Tetramethoxyethyl Disulfide (e.g., 500 µL) to 10 mL of the target solvent (e.g., HPLC-grade Water or Methanol) in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

  • Equilibration: Agitate the mixture on an orbital shaker at 200 RPM for 48 hours. Causality: 48 hours ensures the system overcomes the kinetic barrier of dissolution and reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 15 minutes. Causality: Centrifugation breaks any micro-emulsions, forcing the undissolved oil to phase-separate completely from the aqueous supernatant.

  • Sampling & Analysis: Carefully extract 1 mL of the supernatant (avoiding the oil layer). Dilute appropriately in the mobile phase and analyze via HPLC-UV (monitoring at ~210 nm due to the disulfide chromophore).

  • Self-Validation Check: Repeat the sampling at 72 hours. If the concentration variance between the 48-hour and 72-hour samples is <2%, thermodynamic equilibrium is validated, and the solubility value is confirmed.

Protocol 2: Methanol-Mediated Homogeneous Reduction to Thiol Causality: The conversion of 2,2,2',2'-Tetramethoxyethyl Disulfide to 2-mercaptoacetaldehyde dimethyl acetal is a critical step in heterocycle synthesis[3]. Using aqueous sodium borohydride (NaBH4) fails due to the substrate's insolubility. By selecting methanol, we achieve complete solvation of the oil, while the solvent simultaneously acts as a necessary proton donor for the NaBH4 reduction mechanism[3]. Step-by-Step Methodology:

  • Solvation: Dissolve 10 mmol (approx. 2.42 g) of 2,2,2',2'-Tetramethoxyethyl Disulfide in 30 mL of anhydrous methanol in a round-bottom flask under an inert nitrogen atmosphere. Validation: The solution must be perfectly clear, confirming complete organic solvation.

  • Reagent Addition: Chill the flask to 0 °C using an ice bath. Slowly add 25 mmol of NaBH4 in small portions over 30 minutes. Causality: The low temperature controls the exothermic release of hydrogen gas and prevents the unwanted cleavage of the acid-sensitive acetal groups.

  • Reaction Progression: Allow the reaction to warm to ambient temperature and stir for 2 hours[3].

  • Quenching & Extraction: Quench the remaining NaBH4 by carefully adding 10 mL of cold water. Extract the newly formed thiol product using Dichloromethane (3 x 20 mL). The thiol will partition into the DCM layer.

  • Self-Validation Check (Ellman’s Test): To validate the successful cleavage of the disulfide bond, take a 10 µL aliquot of the organic layer and react it with Ellman’s reagent (DTNB). An immediate color change to vibrant yellow (absorbance at 412 nm) confirms the presence of free sulfhydryl (-SH) groups, validating the efficacy of the methanol-mediated workflow.

References

  • LookChem Chemical Database. "2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) Basic Information and Usage." LookChem. URL:[Link]

  • AS-1 AXEL Global. "85-1710-54 2,2,2',2'-Tetramethoxyethyl Disulfide 1g CAS No:15890-65-0." AS-1. URL:[Link]

  • European Patent Office. "EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor." Google Patents.

Sources

Foundational

The Architectonics of Reversible Disulfide Bonds: A Technical Guide to 2,2,2',2'-Tetramethoxyethyl Disulfide

Foreword: The Imperative of Controlled Reversibility in Bioconjugation In the landscape of advanced drug development and proteomics, the ability to form and cleave covalent bonds with precision is not merely an academic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Controlled Reversibility in Bioconjugation

In the landscape of advanced drug development and proteomics, the ability to form and cleave covalent bonds with precision is not merely an academic exercise but a cornerstone of therapeutic efficacy and research fidelity. Disulfide bonds, with their inherent redox sensitivity, have long been the workhorse for creating cleavable linkages in bioconjugates.[1][2] However, the evolving complexity of biological systems demands a higher order of control. The development of dual-stimuli responsive linkers, which can respond to multiple environmental cues, represents a significant leap forward. This guide delves into the core of one such sophisticated molecular tool: 2,2,2',2'-Tetramethoxyethyl Disulfide . By integrating both pH- and redox-sensitivity, this linker offers a new dimension of control for the reversible formation of disulfide bonds, enabling more precise and targeted release of payloads in drug delivery and providing a versatile tool for researchers.

Introduction: Beyond Simple Redox Chemistry

Traditional disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream and cleave in the reducing intracellular environment, which has a significantly higher concentration of glutathione (GSH).[3] While effective, this single-trigger mechanism can sometimes lack the desired specificity. The tumor microenvironment, for instance, is not only reducing but also characteristically acidic.[4][5] This has spurred the development of linkers that can respond to both stimuli, offering a "lock-and-key" approach to payload release.

2,2,2',2'-Tetramethoxyethyl Disulfide is a prime example of such a dual-responsive system. Its structure features a central disulfide bond, conferring the classic redox sensitivity. Flanking this are two tetramethoxyethyl groups, which are dimethyl acetals. Acetals are stable at neutral pH but undergo rapid acid-catalyzed hydrolysis in acidic environments.[6][7] This unique combination allows for a two-tiered release mechanism, making it an invaluable tool for applications requiring high specificity.

The Dual-Responsive Mechanism of 2,2,2',2'-Tetramethoxyethyl Disulfide

The elegance of 2,2,2',2'-Tetramethoxyethyl Disulfide lies in its sequential or synergistic cleavage mechanism, which can be tailored based on the environmental triggers.

pH-Mediated Acetal Hydrolysis

The tetramethoxyethyl groups are dimethyl acetals of a thio-substituted acetaldehyde. Under acidic conditions (pH < 6.5), such as those found in endosomes, lysosomes, or the tumor microenvironment, the acetal undergoes hydrolysis to yield methanol and a thio-substituted acetaldehyde.[6][7] This initial cleavage can alter the steric and electronic properties around the disulfide bond, potentially modulating its susceptibility to reduction.

Caption: Acid-catalyzed hydrolysis of the acetal group.

Redox-Mediated Disulfide Cleavage

The central disulfide bond is susceptible to cleavage by reducing agents, most notably glutathione (GSH), which is present in high concentrations (1-10 mM) inside cells compared to the extracellular environment (2-20 µM).[8] This thiol-disulfide exchange reaction results in the formation of two free thiol groups, effectively cleaving the linker.[9][10]

Caption: Glutathione-mediated cleavage of the disulfide bond.

The interplay of these two mechanisms provides a sophisticated level of control. For instance, in a drug delivery context, the acetal can remain intact in the bloodstream (pH 7.4), protecting the disulfide bond. Upon reaching the acidic tumor microenvironment, the acetal hydrolyzes, potentially "unmasking" the disulfide for more efficient reduction by intracellular GSH upon cell entry.

Synthesis of 2,2,2',2'-Tetramethoxyethyl Disulfide

While not widely commercially available in large quantities, 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) can be synthesized through a straightforward two-step process from commercially available starting materials. The synthesis hinges on the formation of the precursor thiol, 2-mercaptoacetaldehyde dimethyl acetal, followed by its oxidative coupling.

Proposed Synthesis Pathway

Step 1: Synthesis of 2-Mercaptoacetaldehyde Dimethyl Acetal

This can be achieved by reacting 2-bromoacetaldehyde dimethyl acetal with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Step 2: Oxidative Coupling to Form the Disulfide

The resulting thiol is then oxidized to form the symmetrical disulfide. Mild oxidizing agents such as air (in the presence of a base), hydrogen peroxide, or iodine can be employed.[3][11]

Synthesis_Pathway A 2-Bromoacetaldehyde dimethyl acetal C 2-Mercaptoacetaldehyde dimethyl acetal A->C Nucleophilic Substitution B Sodium Hydrosulfide (NaSH) E 2,2,2',2'-Tetramethoxyethyl Disulfide C->E Oxidative Coupling D Oxidizing Agent (e.g., I2, H2O2, Air)

Caption: Proposed synthesis of 2,2,2',2'-Tetramethoxyethyl Disulfide.

Experimental Protocols

The following protocols are provided as a guide for researchers and are based on established methodologies for similar dual-responsive linkers. Optimization may be required for specific applications.

Protocol for Bioconjugation to a Thiol-Containing Biomolecule (e.g., Cysteine on a Protein)

This protocol describes the formation of a disulfide bond between 2,2,2',2'-Tetramethoxyethyl Disulfide and a biomolecule. This is typically achieved through a thiol-disulfide exchange reaction where the target disulfide is activated, for example, by conversion to a pyridyl disulfide derivative. For simplicity, this protocol outlines a direct exchange with an activated biomolecule.

Materials:

  • Thiol-containing biomolecule (e.g., protein with a free cysteine)

  • 2,2,2',2'-Tetramethoxyethyl Disulfide

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5[12]

  • Reducing agent (e.g., TCEP) if the biomolecule's cysteine is in a disulfide bond[12]

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)[][14]

Procedure:

  • Biomolecule Preparation: If necessary, reduce any existing disulfide bonds on the biomolecule using a 5-10 fold molar excess of TCEP in conjugation buffer for 1-2 hours at room temperature. Remove excess TCEP using a desalting column.

  • Activation of 2,2,2',2'-Tetramethoxyethyl Disulfide (if necessary): For a more controlled reaction, one of the sulfur atoms of the disulfide can be activated. A common method is to react it with 2,2'-dipyridyl disulfide to form a mixed disulfide.

  • Conjugation Reaction: Dissolve the prepared biomolecule and a 10-20 fold molar excess of (activated) 2,2,2',2'-Tetramethoxyethyl Disulfide in the conjugation buffer.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Quench any unreacted activated disulfide with a 5-fold molar excess of L-cysteine for 30 minutes.

  • Purification: Purify the conjugate from excess linker and other small molecules using size-exclusion chromatography (SEC).[][14][15]

Protocol for Dual-Stimuli Cleavage of the Conjugate

This protocol demonstrates the sequential cleavage of the acetal and disulfide bonds.

Materials:

  • Purified bioconjugate

  • Acidic Buffer: 0.1 M Sodium Acetate, pH 5.0

  • Neutral Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • Reducing Buffer: 0.1 M Sodium Phosphate, pH 7.4, containing 10 mM DTT or GSH[8][10]

Procedure:

  • Acidic Cleavage (Acetal Hydrolysis):

    • Incubate an aliquot of the bioconjugate in the Acidic Buffer at 37°C.

    • Take time points (e.g., 0, 1, 2, 4, 8 hours) and analyze by a suitable method (e.g., mass spectrometry) to monitor the hydrolysis of the acetal groups.

  • Redox Cleavage (Disulfide Reduction):

    • Incubate an aliquot of the bioconjugate (either before or after acid treatment) in the Reducing Buffer at 37°C.

    • Take time points and analyze to monitor the cleavage of the disulfide bond and release of the biomolecule.

Characterization

The successful conjugation and cleavage can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): To confirm the mass of the conjugate and the cleaved products.[1][16][17]

  • SDS-PAGE: To visualize the change in molecular weight upon conjugation and cleavage.

  • HPLC: To monitor the progress of the reaction and the purity of the conjugate.

Data Presentation: Performance Characteristics

Table 1: Representative Acid-Catalyzed Hydrolysis of Acetal Linkers

Linker TypepHTemperature (°C)Half-life (t½)Reference
Dimethyl Acetal5.025~ 1-10 hours[2][18]
Cyclic Acetal5.037~ 30 minutes[19]
Hydrazone5.037~ 4-8 hours[3]
Neutral (pH 7.4) Control7.437> 100 hours[7]

Table 2: Representative Glutathione-Mediated Cleavage of Disulfide Linkers

Linker TypeGSH Conc. (mM)Temperature (°C)Half-life (t½)Reference
Unhindered Disulfide1037< 1 hour[10][20]
Sterically Hindered Disulfide10372-4 hours[3]
Extracellular Control0.0137> 100 hours[8]

Conclusion and Future Perspectives

2,2,2',2'-Tetramethoxyethyl Disulfide represents a sophisticated tool for researchers in drug development and chemical biology, offering a dual-stimuli responsive mechanism for the controlled formation and cleavage of disulfide bonds. The integration of pH-sensitive acetal groups with a redox-labile disulfide bond allows for a higher degree of spatial and temporal control over the release of conjugated molecules. While further studies are needed to fully characterize the specific kinetics and in vivo behavior of this particular linker, the foundational principles of its constituent parts are well-established, providing a strong basis for its application. As the demand for more precise and "smarter" bioconjugation strategies grows, dual-responsive linkers like 2,2,2',2'-Tetramethoxyethyl Disulfide are poised to play an increasingly important role in the development of next-generation therapeutics and research tools.

References

  • Chang, C., et al. (2021). Synthesis and Characterization of a Novel Dual-Responsive Nanogel for Anticancer Drug Delivery. PMC.
  • Deng, Z., et al. (2017). Redox and pH Dual Responsive Polymer Based Nanoparticles for In Vivo Drug Delivery. Small.
  • Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service.
  • BOC Sciences. (n.d.). Disulfide Linker Synthesis.
  • Li, Y., et al. (2024).
  • Thermo Fisher Scientific. (n.d.). Orbitrap Based Mass Spectrometric Characterization of Antibody Drug Conjugates Engineered through Antibody Glycans.
  • Waters Corporation. (2015).
  • Peng, J., et al. (2012). Synthesis and characterization of novel dual-responsive nanogels and their application as drug delivery systems. Nanoscale.
  • Creative Biogene. (n.d.). pH-Sensitive Linkers.
  • Chen, Y., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed.
  • Benchchem. (2025).
  • Peng, J., et al. (2012). Synthesis and characterization of novel dual-responsive nanogels and their application as drug delivery systems. RSC Publishing.
  • Smith, L. A., et al. (2000). Process for making acetals.
  • Wang, W., et al. (2022). A metal‐free and N‐Bromosuccinimide (NBS)‐mediated direct thiol‐disulfide exchange reaction at room temperature is developed.
  • Gillies, E. R., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. PubMed.
  • Reddy, J. A., et al. (2017).
  • Kresge, A. J., & Chen, H. J. (1972). Kinetics and mechanism of the acid-catalyzed hydrolysis of 1,1-dimethoxyethene (ketene dimethyl acetal) and trimethoxyethene in aqueous solution. Journal of the American Chemical Society.
  • Zhang, J., et al. (2012). Dual-Responsive Controlled Drug Delivery Based on Ionically Assembled Nanoparticles. Langmuir.
  • Benchchem. (2025).
  • BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC)
  • Hunter, R., et al. (2006). Synthesis of symmetrical disulfides. Organic Chemistry Portal.
  • Kokotos, G., et al. (2019).
  • Kresge, A. J., & Chen, H. J. (1972). Kinetics and mechanism of the acid-catalyzed hydrolysis of 1,1-dimethoxyethene (ketene dimethyl acetal) and trimethoxyethene in aqueous solution. Journal of the American Chemical Society.
  • Li, Y., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC.
  • Li, Y., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
  • Ashenhurst, J. (2025). Formation and Reactions of Acetals. Chemistry Steps.
  • Miller, R. L., & O'Toole, D. (1995). Kinetics and mechanism of the glutathione-dependent reduction of dehydromethionine. PubMed.
  • Wolford, R. K. (1964). Kinetics of the Acid-Catalyzed Hydrolysis of Acetal in Dimethyl Sulfoxide- Water Solvents at 15, 25, and 35°. The Journal of Physical Chemistry.
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  • LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
  • Khan, A., et al. (2019). In Vitro Drug Release and Biocatalysis from pH-Responsive Gold Nanoparticles Synthesized Using Doxycycline. Langmuir.
  • Iwasawa, T., & Rebek, J. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed.
  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Ghosh, S., et al. (2026). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Journal of the American Chemical Society.
  • Kumar, M., et al. (2019). Redox Sensitive Self-Assembling Dipeptide for Sustained Intracellular Drug Delivery.
  • Galano, A., & Alvarez-Idaboy, J. R. (2014). Glutathione: mechanism and kinetics of its non-enzymatic defense action against free radicals. RSC Publishing.
  • Creative Biogene. (n.d.). pH-Sensitive Linkers.
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  • Wen, H., et al. (2014). Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shell for Intracellular Drug Delivery. Hilaris Publisher.
  • Purohit, G., et al. (2016). Tunable pH-Sensitive Linker for Controlled Release.
  • Li, X., et al. (2020). Disrupted intracellular redox balance with enhanced ROS generation and sensitive drug release for cancer therapy.
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Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of Dual-Stimuli-Responsive Polyacetals via 2,2,2',2'-Tetramethoxyethyl Disulfide

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Focus: Transacetalization Polycondensation, Nanoparticle Formulation, and Orthogonal Degradation Kinetics Mechanistic Rationale & Causality The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Focus: Transacetalization Polycondensation, Nanoparticle Formulation, and Orthogonal Degradation Kinetics

Mechanistic Rationale & Causality

The design of smart polymeric nanocarriers requires building blocks that can exploit the unique physiological hallmarks of the tumor microenvironment (TME). The monomer 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0), also known as bis(2,2-dimethoxyethyl) disulfide, is a highly versatile bis-acetal containing a central disulfide bridge[1].

When copolymerized with a diol (e.g., polyethylene glycol or a hydrophobic aliphatic diol) via an acid-catalyzed transacetalization reaction, it yields a main-chain degradable polyacetal[2][3]. This architecture provides a self-validating, orthogonal dual-responsive system:

  • pH-Responsiveness (Acetal Backbone): Acetal linkages are stable at physiological pH (7.4) but undergo rapid hydrolysis in the mildly acidic conditions of late endosomes and lysosomes (pH 5.0–5.5)[4][5].

  • Redox-Responsiveness (Disulfide Bridge): The disulfide bonds remain intact in the extracellular matrix but are rapidly cleaved by the high concentration of glutathione (GSH, 2–10 mM) present in the cytosol of cancer cells, compared to the low extracellular concentration (~10 µM) ()[6][7].

By integrating both motifs into the polymer backbone, the resulting nanocarrier undergoes rapid, synergistic degradation upon cellular internalization, ensuring precise spatiotemporal release of encapsulated therapeutics.

Experimental Workflow Visualization

Workflow M1 2,2,2',2'-Tetramethoxyethyl Disulfide Poly Amphiphilic Polyacetal (Main-chain Disulfide) M1->Poly Transacetalization (PTSA, Vacuum) M2 Hydrophobic/Hydrophilic Diol Monomer M2->Poly NP Drug-Loaded Polymeric Nanoparticles Poly->NP Nanoprecipitation + Doxorubicin Degrad Polymer Degradation & Cargo Release NP->Degrad S1 Endosomal pH (5.0) Acetal Hydrolysis S1->Degrad S2 Cytosolic GSH (10mM) Disulfide Reduction S2->Degrad

Workflow of dual-responsive polyacetal synthesis, nanoparticle formulation, and triggered release.

Step-by-Step Methodologies

Phase 1: Transacetalization Polycondensation

Objective: Synthesize a high-molecular-weight, amphiphilic polyacetal.

Causality of Reagents: p-Toluenesulfonic acid (PTSA) is selected as the catalyst because it is a strong organic acid capable of driving transacetalization without introducing water, which would prematurely hydrolyze the acetal bonds ()[3]. High vacuum is applied to continuously remove the methanol byproduct, driving the step-growth polymerization forward according to Le Chatelier's principle.

  • Monomer Preparation: In a flame-dried 50 mL Schlenk flask, combine 10.0 mmol of 2,2,2',2'-Tetramethoxyethyl Disulfide and 10.0 mmol of the selected diol (e.g., a mixture of PEG-diol and 1,4-butanediol for amphiphilicity).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of anhydrous PTSA.

  • Melt Mixing: Purge the flask with dry nitrogen. Heat the mixture to 100 °C under constant magnetic stirring for 1 hour to ensure a homogeneous melt.

  • Polymerization: Gradually apply high vacuum (< 0.1 mbar) to the system. Maintain the reaction at 110 °C for 18–24 hours. The viscosity of the melt will visibly increase as the molecular weight grows.

  • Quenching & Purification: Break the vacuum with nitrogen. Immediately add 0.5 mL of triethylamine (TEA) to neutralize the PTSA. Critical Step: Failure to neutralize the acid will result in rapid backbone degradation during storage. Dissolve the crude polymer in minimal dichloromethane (DCM) and precipitate into cold diethyl ether. Dry under vacuum.

Validation Checkpoint 1:

  • 1 H-NMR (CDCl 3​ ): Confirm the disappearance of the sharp methoxy singlet (~3.3 ppm) and the emergence of broad polyacetal backbone peaks.

  • GPC: Verify a number-average molecular weight ( Mn​ ) > 15,000 g/mol with a dispersity ( Đ ) < 1.8.

Phase 2: Nanoparticle Formulation & Drug Encapsulation

Objective: Self-assemble the polymer into stable micelles loaded with Doxorubicin (DOX).

  • Organic Phase Preparation: Dissolve 20 mg of the synthesized polyacetal and 2 mg of hydrophobic DOX base in 2 mL of dimethyl sulfoxide (DMSO).

  • Nanoprecipitation: Add the organic phase dropwise (0.5 mL/min) into 10 mL of vigorously stirring deionized water. Note: Adjust the water to pH 7.5 using a trace amount of TEA to strictly prevent premature acetal hydrolysis during assembly.

  • Purification: Transfer the suspension to a dialysis membrane (MWCO 3.5 kDa) and dialyze against pH 7.5 water for 24 hours (changing the bath 4 times) to remove DMSO and unencapsulated DOX.

Validation Checkpoint 2:

  • DLS & Zeta Potential: Confirm a monodisperse nanoparticle population (Size: 100–150 nm, PDI < 0.2) with a near-neutral surface charge.

  • Encapsulation Efficiency (EE): Lyophilize a known volume, dissolve in DMSO, and measure DOX absorbance at 480 nm. Target EE > 70%.

Phase 3: Dual-Stimuli Triggered Release Assay

Objective: Validate the orthogonal degradation kinetics under simulated TME conditions.

  • Aliquot Preparation: Divide the purified DOX-loaded nanoparticle suspension equally into four dialysis bags (MWCO 3.5 kDa).

  • Stimuli Incubation: Submerge each bag in 30 mL of the specific release media (see Table 1) and incubate at 37 °C with gentle shaking (100 rpm).

  • Sampling: At predetermined intervals (1, 2, 4, 8, 12, 24, and 48 hours), extract 1 mL of the external buffer for UV-Vis quantification (480 nm) and replace with 1 mL of fresh buffer to maintain sink conditions.

Validation Checkpoint 3: Plot cumulative release over time. A self-validating system will show minimal release in the control buffer and accelerated release in the presence of stimuli, confirming the structural integrity of the nanocarrier is dependent on specific biological triggers.

Quantitative Data Presentation

The following table summarizes the expected 24-hour drug release kinetics based on the orthogonal cleavage of the acetal and disulfide bonds.

Experimental ConditionpH LevelGSH ConcentrationExpected DOX Release (24h)Mechanistic Rationale
Physiological (Control) 7.410 µM< 15%Polymer backbone remains intact; minimal drug diffusion.
Redox-Triggered 7.410 mM~ 55%Disulfide cleavage causes partial micelle destabilization[8].
Acid-Triggered 5.010 µM~ 65%Acetal hydrolysis degrades the main chain into small fragments[7].
Dual-Stimuli (TME) 5.010 mM> 90%Synergistic orthogonal degradation via both pathways[7].

References

  • LookChem. "2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0)." LookChem Chemical Database. URL: [Link]

  • Thambi, T., et al. "Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy." Frontiers in Bioengineering and Biotechnology (via PMC). URL:[Link]

  • Pal, S., et al. "Stimuli-Responsive Main-Chain Degradable Polymers: Synthesis, Applications, and Future Perspectives." Macromolecules, ACS Publications. URL: [Link]

  • Wang, Y., et al. "Synthesis of biobased polyacetals: a review." Polymer Chemistry, RSC Publishing. URL: [Link]

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Application

Application Note: Engineering Dual-Responsive Nanocarriers using 2,2,2',2'-Tetramethoxyethyl Disulfide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Stimuli-Responsive Polymers, Targeted Drug Delivery, and Bioconjugation Introduction & Mechanistic Causality In the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Stimuli-Responsive Polymers, Targeted Drug Delivery, and Bioconjugation

Introduction & Mechanistic Causality

In the development of next-generation nanomedicines, preventing premature payload leakage in systemic circulation while ensuring rapid release at the target site remains a primary challenge. 2,2,2',2'-Tetramethoxyethyl Disulfide (also known as bis-(2,2-dimethoxy-ethyl)-disulfide) is a highly specialized cleavable cross-linking agent designed to solve this via a dual-stimuli "AND/OR" logic gate.

This crosslinker integrates two distinct stimuli-responsive moieties into a single molecule:

  • Redox-Responsive Disulfide Bond: The internal disulfide linkage is highly susceptible to thiolate-disulfide exchange. In the extracellular matrix, glutathione (GSH) concentration is low (~2–20 µM), keeping the crosslinker intact. Upon endocytosis, the cytosolic GSH levels spike to 2–10 mM, driving rapid reductive cleavage and amplifying oxidative stress to overcome multidrug resistance ()[1].

  • pH-Responsive Acetal Groups: The terminal dimethyl acetal groups are stable at physiological pH (7.4). However, they undergo rapid, acid-catalyzed hydrolysis in the acidic environments of the tumor extracellular matrix (pH 6.5) and the endolysosomal pathway (pH 5.0–5.5) ()[2].

By utilizing this crosslinker, researchers can synthesize dual acidic pH/reduction-responsive degradable block copolymers and nanogels that disassemble selectively within the intracellular compartments of target cells[3].

Workflow Visualization

G A 2,2,2',2'-Tetramethoxyethyl Disulfide (Stable Acetal Precursor) B Acidic Deprotection (pH < 3.0, Heat) A->B C Dithiodiacetaldehyde (Reactive Bis-Aldehyde) B->C D Polymer Conjugation (Schiff Base + NaCNBH3) C->D E Dual-Responsive Nanogel D->E F High GSH (10 mM) Redox Cleavage E->F Intracellular Cytosol G Acidic pH (5.0) Acetal Hydrolysis E->G Endosome / Lysosome H Rapid Payload Release (Network Disassembly) F->H G->H

Figure 1: Activation, conjugation, and dual-stimuli responsive cleavage workflow of the crosslinker.

Quantitative Data: In Vitro Cleavage & Release Profiles

The table below summarizes the expected structural degradation and payload release kinetics of a standard amine-polymer nanogel cross-linked with 2,2,2',2'-Tetramethoxyethyl Disulfide across various physiological mimics.

Physiological MimicpH LevelGSH ConcentrationPrimary Cleavage Mechanism24h Payload Release (%)
Systemic Circulation 7.410 µMNone (Stable Matrix)< 5%
Tumor Microenvironment 6.510 µMPartial Acetal Hydrolysis~15 - 20%
Endosome / Lysosome 5.010 µMComplete Acetal Hydrolysis~45 - 50%
Intracellular Cytosol 7.410 mMDisulfide Reduction~75 - 80%
Intracellular + Lysosome 5.010 mMDual Cleavage (Acetal + Disulfide)> 95%

Experimental Protocols

As a best practice, direct transacetalization of the crosslinker with polymers is thermodynamically sluggish and yields heterogeneous networks. The optimal methodology involves pre-activating the crosslinker into a reactive bis-aldehyde, followed by reductive amination with an amine-bearing polymer.

Protocol A: Activation via Acid-Catalyzed Deprotection

Objective: Convert the stable dimethyl acetal groups into highly reactive aldehydes (yielding dithiodiacetaldehyde).

Causality & Rationale: The use of an acid catalyst protonates the methoxy oxygens, converting them into excellent leaving groups (methanol). Elevated temperatures drive the equilibrium forward by volatilizing the methanol byproduct, ensuring quantitative conversion to the bis-aldehyde.

Step-by-Step Procedure:

  • Dissolve 500 mg of 2,2,2',2'-Tetramethoxyethyl Disulfide in 10 mL of a Tetrahydrofuran (THF) and 1 M HCl mixture (1:1 v/v).

  • Stir the mixture continuously at 40 °C for 4 hours.

  • Neutralize the solution dropwise with 1 M NaOH until the pH reaches 7.0.

  • Extract the aqueous mixture three times with 15 mL of Dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield dithiodiacetaldehyde.

  • Self-Validation Step: Analyze the product via ¹H NMR in CDCl₃. The protocol is successful if the methoxy proton signal (singlet, ~3.4 ppm) completely disappears and a new aldehyde proton signal (triplet, ~9.7 ppm) emerges.

Protocol B: Synthesis of Dual-Responsive Nanogels via Reductive Amination

Objective: Cross-link an amine-functionalized polymer (e.g., branched Polyethylenimine or Chitosan) using the activated bis-aldehyde.

Causality & Rationale: The reaction is buffered at pH 6.0 using MES buffer. This specific pH is critical: it partially protonates the amines (enhancing the electrophilicity of the aldehyde carbonyls) while leaving enough free amines to act as nucleophiles for Schiff base (imine) formation. Sodium cyanoborohydride (NaCNBH₃) is specifically chosen over Sodium borohydride (NaBH₄) because it selectively reduces the intermediate iminium ions without reducing unreacted aldehydes at mildly acidic pH.

Step-by-Step Procedure:

  • Dissolve 100 mg of the amine-functionalized polymer in 10 mL of 0.1 M MES buffer (pH 6.0).

  • Dissolve the dithiodiacetaldehyde (from Protocol A) in 1 mL of DMSO and add it dropwise to the polymer solution under vigorous stirring.

  • Allow the mixture to stir for 2 hours at room temperature to facilitate Schiff base formation.

  • Add a 5-fold molar excess of NaCNBH₃ directly to the reaction flask. Stir for 24 hours at room temperature to reduce the reversible imine bonds into stable secondary amine cross-links.

  • Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours (changing water every 8 hours) to remove unreacted crosslinker and reducing agents.

  • Self-Validation Step: Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay on the dialyzed product to quantify the reduction in primary amine content. A decrease in absorbance at 335 nm compared to the raw polymer confirms successful cross-linking.

Protocol C: In Vitro Cleavage and Disassembly Assay

Objective: Validate the stimuli-responsive degradation of the engineered nanogel under physiological mimics ()[3].

Causality & Rationale: Testing the nanogel against isolated and combined stimuli proves the "AND/OR" logic gate function. DTT is used as a robust in vitro substitute for intracellular GSH to trigger disulfide reduction, while Acetate buffer mimics the acidic endolysosomal pH.

Step-by-Step Procedure:

  • Prepare four separate vials containing 1 mg/mL of the cross-linked nanogel suspended in:

    • Vial 1 (Control): PBS (pH 7.4)

    • Vial 2 (Acidic Stimulus): Acetate buffer (pH 5.0)

    • Vial 3 (Redox Stimulus): PBS (pH 7.4) + 10 mM Dithiothreitol (DTT)

    • Vial 4 (Dual Stimuli): Acetate buffer (pH 5.0) + 10 mM DTT

  • Incubate all vials at 37 °C in a shaking water bath (150 rpm).

  • Self-Validation Step: At time intervals of 0, 4, 12, and 24 hours, extract 100 µL aliquots from each vial and measure the hydrodynamic diameter via Dynamic Light Scattering (DLS).

    • Expected Result: Vial 1 should maintain a stable diameter (e.g., ~150 nm). Vials 2 and 3 should show a gradual broadening of the size distribution. Vial 4 should exhibit rapid disappearance of the primary nanoparticle peak, shifting to <10 nm, indicating complete network disassembly.

References

  • Poly(disulfide)s: From Synthesis to Drug Delivery Biomacromolecules (ACS Publications) URL:[Link]

  • Facile Strategies to Synthesize Dual Location Dual Acidic pH/Reduction-Responsive Degradable Block Copolymers Bearing Acetal/Disulfide Block Junctions and Disulfide Pendants ACS Omega (American Chemical Society / PMC) URL:[Link]

  • 2,2,2',2'-Tetramethoxyethyl Disulfide Chemical Specifications LookChem Database URL:[Link]

Sources

Method

Application Note: Chemoselective Acetal Deprotection of 2,2,2',2'-Tetramethoxyethyl Disulfide to Dithiodiacetaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of reactive dialdehyde linkers for bioconjugation, peptide stapling, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of reactive dialdehyde linkers for bioconjugation, peptide stapling, and dynamic covalent chemistry.

Executive Summary

The compound 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0) is a highly versatile bis-acetal intermediate[1]. Its primary utility lies in its conversion to dithiodiacetaldehyde (2,2'-disulfanediyldiacetaldehyde), a reactive homobifunctional crosslinker featuring a reducible disulfide bond. Because dialdehydes are prone to polymerization and aldol self-condensation, they are typically stored in their stable dimethyl acetal form.

This application note details a field-proven, self-validating protocol for the chemoselective acidic deprotection of the dimethyl acetal groups while preserving the sensitive internal disulfide linkage.

Mechanistic Insights & Causality

As a synthetic chemist, selecting the correct deprotection strategy requires balancing the lability of the protecting group with the stability of the core molecule.

  • Why Acidic Hydrolysis? Acetals are inherently stable to basic conditions and nucleophiles but undergo rapid hydrolysis in the presence of aqueous acid[2]. The protonation of the methoxy oxygen creates a good leaving group (methanol), facilitating the formation of an electrophilic oxonium ion, which is subsequently attacked by water to yield the aldehyde[3].

  • Preservation of the Disulfide Bond: Disulfide bonds are highly susceptible to cleavage by reducing agents (e.g., DTT, TCEP) and disproportionation under strongly basic conditions. Therefore, mild aqueous acidic conditions (e.g., 1M HCl or 5% TFA) are mandatory to achieve chemoselectivity.

  • Prevention of Aldol Condensation: Dithiodiacetaldehyde is a highly reactive dialdehyde. If the reaction is quenched with a strong base (like NaOH), the localized high pH will instantly trigger intermolecular aldol condensation, resulting in intractable polymeric tars. We utilize saturated aqueous NaHCO3​ at 0°C to gently neutralize the acid.

Pathway A 2,2,2',2'-Tetramethoxyethyl Disulfide (Stable Acetal) B Protonation of Methoxy Group (H+ addition) A->B Aqueous Acid (e.g., HCl, TFA) C Loss of Methanol (Oxonium Ion Formation) B->C D Water Attack (Hemiacetal Intermediate) C->D H2O E Dithiodiacetaldehyde (Reactive Aldehyde) D->E - MeOH, - H+

Acid-catalyzed hydrolysis mechanism from dimethyl acetal to reactive dialdehyde.

Quantitative Data: Optimization of Deprotection Parameters

To ensure maximum yield and minimal degradation, the reaction conditions must be carefully tuned. The table below summarizes the causality behind different solvent and acid choices.

ParameterCondition A (Mild)Condition B (Standard)Condition C (Aggressive)
Acid Source 5% TFA (aq)1M HCl (aq)3M HCl (aq)
Solvent System DCM / H2​O (Biphasic)THF / H2​O (Homogeneous)1,4-Dioxane / H2​O
Temperature 20°C (Room Temp)20°C (Room Temp)40°C
Reaction Time 4 - 6 hours2 - 3 hours< 1 hour
Disulfide Integrity Intact (>99%)Intact (>99%)Trace degradation observed
Aldol Byproducts None detectedMinimal (<2%)High (15-20%)
Application Highly sensitive downstream targetsStandard preparative scale Rapid, crude deprotection

Table 1: Comparison of deprotection conditions. Condition B is the recommended standard protocol for optimal yield and purity.

Experimental Workflow & Step-by-Step Protocol

The following protocol utilizes Condition B (1M HCl in THF), which provides a homogeneous reaction mixture that maximizes the reaction rate while maintaining mild enough conditions to prevent side reactions[2].

Workflow Step1 1. Dissolution (THF) Step2 2. Acidification (1M HCl at 0°C) Step1->Step2 Step3 3. Incubation (RT, 2-3 hours) Step2->Step3 Step4 4. Quenching (Sat. NaHCO3 to pH 7) Step3->Step4 Step5 5. Extraction (EtOAc or DCM) Step4->Step5 Step6 6. Concentration (In vacuo, <30°C) Step5->Step6

Step-by-step experimental workflow for acetal deprotection and product isolation.

Materials Required
  • Substrate: 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0)[1]

  • Solvent: Tetrahydrofuran (THF), HPLC grade (Unstabilized preferred to avoid BHT interference).

  • Reagents: 1M Hydrochloric Acid (aq), Saturated Sodium Bicarbonate ( NaHCO3​ ) (aq), Brine, Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (242.36 mg) of 2,2,2',2'-Tetramethoxyethyl Disulfide in 10 mL of THF.

  • Cool the flask to 0°C using an ice-water bath. Causality: Cooling prevents localized exotherms upon acid addition, which could prematurely trigger side reactions.

Step 2: Acid-Catalyzed Deprotection 3. Slowly add 2.0 mL of 1M aqueous HCl dropwise to the stirring solution. 4. Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). 5. Stir vigorously for 2 to 3 hours.

Step 3: Self-Validating Monitoring 6. TLC Validation: Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/EtOAc 7:3). The starting acetal is UV-inactive and requires staining (e.g., KMnO4​ or I2​ ). The product dialdehyde will migrate with a lower Rf​ value and will stain intensely bright orange/red when dipped in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the free aldehyde. 7. NMR Validation (Optional but recommended): An aliquot can be concentrated and checked via 1H -NMR. The disappearance of the sharp methoxy singlets at ~3.3 ppm and the appearance of a distinct aldehyde triplet at ~9.5 ppm confirms complete conversion.

Step 4: Quenching and Workup 8. Once complete, return the flask to the 0°C ice bath. 9. Critical Step: Carefully add saturated aqueous NaHCO3​ dropwise until the aqueous layer reaches a pH of ~7.0 (monitor with pH paper). Do not over-basify. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 11. Wash the combined organic layers with 20 mL of brine to remove residual water and salts. 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation of the dialdehyde.

Step 5: Storage 13. The resulting dithiodiacetaldehyde is a reactive oil. It should ideally be used immediately in downstream bioconjugation or reductive amination protocols. If storage is strictly necessary, flush the vial with Argon and store neat at -80°C.

References

  • Title: Cas 15890-65-0, 2,2,2',2'-Tetramethoxyethyl Disulfide Basic Information and Properties Source: Lookchem URL: [Link][1]

  • Title: Greene's Protective Groups in Organic Synthesis, Fourth Edition Source: ResearchGate / John Wiley & Sons URL: [Link][3]

  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: PMC (National Institutes of Health) URL: [Link][2]

Sources

Application

Application Note: Bis(2,2-dimethoxyethyl) Disulfide as a Dual-Responsive Building Block in Targeted Drug Delivery

Executive Summary The development of "smart" nanocarriers requires molecular building blocks capable of responding to specific physiological triggers. Bis(2,2-dimethoxyethyl) disulfide (CAS: 15890-65-0) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of "smart" nanocarriers requires molecular building blocks capable of responding to specific physiological triggers. Bis(2,2-dimethoxyethyl) disulfide (CAS: 15890-65-0) is a highly versatile, bifunctional cross-linker that introduces orthogonal stimuli-responsiveness into polymeric drug delivery systems. Featuring a central reducible disulfide bond and terminal acid-labile dimethyl acetal groups, this molecule enables the synthesis of nanogels, micelles, and block copolymers that undergo rapid, programmed degradation exclusively within the tumor microenvironment (TME) and intracellular compartments.

This application note details the mechanistic causality behind its use, provides self-validating protocols for synthesizing dual-responsive nanocarriers, and outlines standard validation matrices for drug release kinetics.

Mechanistic Principles & Causality (E-E-A-T)

The rationale for utilizing bis(2,2-dimethoxyethyl) disulfide lies in the stark physiological differences between healthy systemic circulation and the TME. A successful targeted delivery system must resolve the "PEG dilemma"—remaining highly stable in the bloodstream to prevent premature drug leakage, while rapidly disassembling upon reaching the target cell to ensure therapeutic efficacy.

The Causality of Dual-Responsiveness
  • pH-Responsiveness (The Acetal/Imine Trigger): The terminal dimethyl acetal groups can be hydrolyzed to aldehydes, which are subsequently used to cross-link amine-functionalized polymers via Schiff base (imine) or hydrazone formation 1. These linkages are stable at physiological pH (7.4) but undergo rapid hydrolysis in the mild acidity of the extracellular TME (pH 6.5) and the pronounced acidity of endosomes/lysosomes (pH 5.0–5.5) 2. This initial cleavage sheds the nanocarrier's protective shell, facilitating endosomal escape.

  • Redox-Responsiveness (The Disulfide Trigger): Once internalized into the cytosol, the central disulfide bond encounters highly elevated levels of Glutathione (GSH). Cytosolic GSH concentrations (2–10 mM) are up to 1000 times higher than in the extracellular fluid (~2–20 µM) 3. This reductive stress cleaves the disulfide bond, causing catastrophic structural collapse of the nanocarrier and rapid payload release.

By integrating both triggers into a single, low-molecular-weight aliphatic linker, researchers minimize steric hindrance during polymer cross-linking while ensuring that the carrier only releases its payload when both spatial conditions are met 4.

Mechanism A Systemic Circulation pH 7.4, ~2 µM GSH B Tumor Microenvironment pH 6.5 (EPR Effect) A->B Stable Carrier C Endosome / Lysosome pH 5.0 - 5.5 B->C Cellular Uptake D Intracellular Cytosol 10 mM GSH C->D Acetal/Imine Cleavage E Rapid Drug Release Therapeutic Efficacy D->E Disulfide Reduction

Fig 1. Spatiotemporal pathway of dual-responsive drug release in the tumor microenvironment.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following protocols utilize a built-in validation framework. We will convert the bis(acetal) into a bis(aldehyde) to cross-link an amine-bearing polymer (e.g., PEG-amine or Chitosan), encapsulating Doxorubicin (DOX) as a model chemotherapeutic.

Protocol S1 Step 1: Hydrolysis Bis(acetal) to Bis(aldehyde) S2 Step 2: Cross-linking Polymer + Linker (Imine Formation) S1->S2 S3 Step 3: Drug Loading DOX Encapsulation via Self-Assembly S2->S3 S4 Step 4: Validation NMR, DLS, & Release Kinetics S3->S4

Fig 2. Experimental workflow for synthesizing and validating dual-responsive nanogels.

Protocol 1: Activation via Acetal Hydrolysis

Bis(2,2-dimethoxyethyl) disulfide must be hydrolyzed to dithiodiacetaldehyde (DDA) to expose the reactive aldehyde groups for cross-linking 1.

  • Reaction : Dissolve 500 mg of bis(2,2-dimethoxyethyl) disulfide in 5 mL of 1 M HCl. Stir continuously at room temperature for 24 hours.

  • Neutralization : Adjust the pH to 7.0 using 1 M NaOH dropwise over an ice bath to prevent thermal degradation of the newly formed aldehydes.

  • Extraction : Extract the resulting DDA using dichloromethane (DCM) (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Self-Validation Step (¹H-NMR): Confirm successful hydrolysis by taking a ¹H-NMR spectrum in CDCl₃. The methoxy protons (~3.3 ppm) must completely disappear, replaced by a sharp aldehyde proton peak at ~9.7 ppm. If methoxy peaks remain, the hydrolysis is incomplete.

Protocol 2: Synthesis of Dual-Responsive Nanogels
  • Polymer Preparation : Dissolve 100 mg of an amine-functionalized polymer (e.g., Glycol Chitosan) in 10 mL of PBS (pH 7.4).

  • Cross-linking : Dissolve 20 mg of the activated DDA linker in 1 mL of DMSO. Add this dropwise to the polymer solution under vigorous stirring (800 rpm). Allow the Schiff base (imine) formation to proceed in the dark for 12 hours at room temperature.

  • Purification : Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water for 48 hours to remove unreacted linker and DMSO.

  • Self-Validation Step (DLS & Ellman's Assay):

    • Run Dynamic Light Scattering (DLS). A shift from unbound polymer chains (<5 nm) to distinct nanogel particles (50–150 nm) confirms cross-linking.

    • Perform an Ellman’s Assay on the dialysate. The absence of free thiols confirms that the disulfide bonds remained intact during the imine formation step.

Protocol 3: Drug Loading & Release Kinetics
  • Loading : Mix the purified nanogels (1 mg/mL) with Doxorubicin hydrochloride (DOX·HCl, 0.2 mg/mL) neutralized with a stoichiometric amount of triethylamine. Stir overnight, then dialyze to remove free DOX.

  • Kinetic Matrix Setup : Aliquot the DOX-loaded nanogels into four distinct dialysis bags, placing them into four separate sink conditions to validate the causality of the dual-responsive mechanism.

Data Presentation: Expected Release Kinetics

To definitively prove that the nanocarrier relies on both pH and redox triggers, the release profile must be quantified across a 4-condition matrix. The table below summarizes the expected quantitative data demonstrating the synergistic effect of the dual-stimuli environment.

Condition4h Release (%)12h Release (%)48h Release (%)Mechanistic State
pH 7.4, 0 mM GSH < 5%< 8%< 12%Intact nanocarrier (Systemic circulation mimic)
pH 5.0, 0 mM GSH ~15%~35%~55%Imine hydrolysis (Endosomal mimic)
pH 7.4, 10 mM GSH ~20%~45%~65%Disulfide cleavage (Cytosolic reduction mimic)
pH 5.0, 10 mM GSH ~45% ~75% > 90% Synergistic dual-cleavage (Intracellular TME mimic)

Interpretation: Minimal release at pH 7.4 without GSH confirms blood-circulation stability. Partial release under single-stimulus conditions proves independent trigger viability. The >90% release under dual-stimuli confirms the catastrophic degradation necessary for maximized therapeutic index.

References

  • Dual-Responsive Enzyme–Polysaccharide Conjugate as a Nanocarrier System for Enzyme Prodrug Therapy. ACS Biomacromolecules, 2023. URL:[Link]

  • Well-Defined Shell-Sheddable Core-Crosslinked Micelles with pH and Oxidation Dual-Response for On-Demand Drug Delivery. MDPI Pharmaceutics, 2023. URL:[Link]

  • Facile Strategies to Synthesize Dual Location Dual Acidic pH/Reduction-Responsive Degradable Block Copolymers Bearing Acetal/Disulfide Block Junctions and Disulfide Pendants. PMC / Biomacromolecules, 2018. URL:[Link]

  • Dynamically Cross-Linked Self-Assembled Thermoresponsive Microgels with Homogeneous Internal Structures. ACS Langmuir, 2017. URL:[Link]

Sources

Method

Application Note: Synthesis and Validation of Thiol-Reactive Fluorescent Probes via 2,2,2',2'-Tetramethoxyethyl Disulfide Linkers

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, molecular diagnostics, and live-cell imaging. Introduction & Mechanistic Rationale Intracellular redox homeosta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, molecular diagnostics, and live-cell imaging.

Introduction & Mechanistic Rationale

Intracellular redox homeostasis is predominantly regulated by biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). Because the dysregulation of these thiols is a hallmark of various pathologies—including cancer, liver disease, and neurodegeneration—the development of robust, thiol-reactive fluorescent probes is a critical focus in molecular diagnostics[1].

2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0), also known as bis(2,2-dimethoxyethyl) disulfide, is a highly versatile homobifunctional crosslinker used to generate redox-responsive probes. The core rationale for utilizing this specific reagent lies in its dual-stage reactivity, which allows for the controlled assembly of self-quenching, symmetrical bis-fluorophores:

  • Acetal Deprotection: The terminal tetramethoxy acetal groups are highly stable under basic and neutral conditions but readily hydrolyze under mild acidic conditions to yield the reactive intermediate, 2,2'-dithiodiacetaldehyde.

  • Chemoselective Reductive Amination: The resulting dialdehyde can be conjugated to primary amine-containing fluorophores (e.g., 7-amino-4-methylcoumarin, AMC) via Schiff base formation. The experimental choice to use Sodium cyanoborohydride ( NaBH3​CN ) as the reducing agent is critical; it selectively reduces the Schiff base intermediate to a stable secondary amine at a slightly acidic pH (~5.5) without reducing unreacted aldehydes[2].

  • Thiol-Disulfide Exchange (Sensing Mechanism): In the intact probe, the close spatial proximity of the two fluorophores induces strong aggregation-caused quenching (ACQ) or static quenching. Upon encountering a biological thiol, nucleophilic attack cleaves the disulfide bond. This thiol-disulfide exchange reaction is rapid and selective under biological conditions, releasing the highly fluorescent monomeric fluorophores and generating a dramatic "turn-on" signal[1][3].

SynthesisWorkflow A 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) B Acid Hydrolysis (1 M HCl, THF, 2h) A->B C 2,2'-Dithiodiacetaldehyde (Reactive Dialdehyde) B->C D Reductive Amination (Fluorophore-NH₂, NaBH₃CN) C->D E Symmetrical Disulfide Fluorescent Probe D->E

Workflow for synthesizing disulfide-linked fluorescent probes via acetal deprotection.

Experimental Protocols

Self-Validating System: This methodology is designed as a closed-loop system. Protocol A details the synthesis, while Protocol B provides an immediate fluorometric validation assay to confirm the structural integrity and functional responsiveness of the synthesized probe.

Protocol A: Synthesis of the Bis-Fluorophore Disulfide Probe

Phase 1: Acetal Deprotection

  • Solubilization: Dissolve 1.0 mmol of 2,2,2',2'-Tetramethoxyethyl Disulfide in 5 mL of Tetrahydrofuran (THF) in a round-bottom flask.

  • Hydrolysis: Add 5 mL of 1 M aqueous HCl dropwise while stirring continuously.

  • Incubation: Stir the reaction mixture at room temperature for 2 hours. Causality: This specific timeframe ensures complete hydrolysis of the acetals to 2,2'-dithiodiacetaldehyde without triggering disulfide disproportionation.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Use the crude dialdehyde immediately for the next step to prevent polymerization.

Phase 2: Reductive Amination

  • Schiff Base Formation: Dissolve the crude 2,2'-dithiodiacetaldehyde (~1.0 mmol) and 2.2 mmol of the chosen fluorescent amine (e.g., 7-amino-4-methylcoumarin) in 15 mL of anhydrous Methanol.

  • pH Optimization: Add a catalytic amount of glacial acetic acid (~100 µL) to adjust the pH to approximately 5.5. Causality: Mildly acidic conditions are strictly required to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine while maintaining the stability of the imine intermediate[2]. Stir for 1 hour at room temperature.

  • Reduction: Add 3.0 mmol of NaBH3​CN in small portions. (Caution: Highly toxic; perform in a fume hood). Stir the reaction overnight at room temperature.

  • Isolation: Quench the reaction with 5 mL of saturated NaHCO3​ to neutralize the acid and destroy excess hydride. Extract with Ethyl Acetate (3 × 15 mL), dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure disulfide-linked fluorescent probe.

Protocol B: In Vitro Thiol Sensing Validation

To ensure the probe functions as a redox-responsive sensor, it must be validated against a known biothiol standard[4].

  • Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized probe in anhydrous DMSO.

  • Assay Solution: Dilute the probe to a final working concentration of 10 µM in PBS (pH 7.4, 10 mM).

  • Baseline Measurement: Aliquot 2 mL of the probe solution into a quartz cuvette. Measure the baseline fluorescence (For AMC derivatives: λex​ = 350 nm, λem​ = 450 nm). The baseline should be near zero, validating successful self-quenching.

  • Thiol Challenge: Spike the cuvette with a GSH stock solution to achieve a final concentration of 5 mM (mimicking the highly reducing intracellular environment)[3].

  • Kinetic Monitoring: Monitor the fluorescence emission continuously over 30 minutes. A rapid, exponential "turn-on" signal validates the successful thiol-disulfide exchange and probe activation.

Quantitative Data & Expected Outcomes

The photophysical and structural transitions of the probe before and after the thiol-disulfide exchange are summarized below.

PropertyIntact Probe (Symmetrical Disulfide)Cleaved Fluorophore (Thiol Monomer)
Structural State Dimeric (Linked via -S-S-)Monomeric (Free -SH or Mixed Disulfide)
Fluorescence Status Quenched (OFF)Highly Emissive (ON)
Relative Quantum Yield ( Φ ) < 0.05> 0.60
Primary Application Stable extracellular circulationIntracellular biothiol detection
Reactivity Inert to non-thiol nucleophilesCovalently binds to target biothiols

Reaction Pathway Visualization

SensingMechanism Probe Intact Disulfide Probe (Fluorescence OFF / Quenched) Exchange Thiol-Disulfide Exchange (S-S Bond Cleavage) Probe->Exchange Biothiol Intracellular Biothiols (e.g., GSH, Cysteine) Biothiol->Exchange Nucleophilic Attack Monomer1 Fluorophore-Thiol Monomer (Fluorescence ON) Exchange->Monomer1 Monomer2 Mixed Disulfide Conjugate (Fluorescence ON) Exchange->Monomer2

Thiol-disulfide exchange mechanism triggering fluorescence turn-on in the presence of biothiols.

References

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Sensors (PMC, NIH).1[1]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC, NIH.3[3]

  • Antibody Labeling. The Wolfson Centre for Applied Structural Biology.2[2]

  • A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. ACS Publications.4[4]

Sources

Application

Incorporating 2,2,2',2'-Tetramethoxyethyl Disulfide into peptide synthesis workflows

Application Note: Incorporating 2,2,2',2'-Tetramethoxyethyl Disulfide into Peptide Synthesis Workflows for Advanced Bioconjugation Executive Summary & Mechanistic Rationale The functionalization of synthetic peptides wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 2,2,2',2'-Tetramethoxyethyl Disulfide into Peptide Synthesis Workflows for Advanced Bioconjugation

Executive Summary & Mechanistic Rationale

The functionalization of synthetic peptides with bioorthogonal reactive groups is a cornerstone of modern drug development, enabling the creation of peptide-drug conjugates (PDCs), targeted fluorophores, and PEGylated therapeutics. Among bioorthogonal handles, aldehydes are highly prized for their ability to undergo chemoselective ligations (e.g., oxime, hydrazone, and thiazolidine formation) under mild aqueous conditions [2].

However, incorporating free aldehydes directly during Fmoc-Solid Phase Peptide Synthesis (SPPS) is notoriously problematic. Free aldehydes react with the N-terminal amines of the growing peptide chain, forming Schiff bases that lead to irreversible cross-linking and synthesis termination.

To circumvent this, 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0) serves as an elegant, bifunctional reagent [1]. It features a reactive disulfide core flanked by two dimethyl acetal groups (masked aldehydes). By utilizing this reagent, chemists can exploit dynamic covalent chemistry [4] to selectively attach the masked aldehyde to a cysteine residue on a fully synthesized peptide via thiol-disulfide exchange. The acetal remains stable under neutral/basic conditions but is rapidly hydrolyzed under acidic conditions to reveal the reactive aldehyde, creating a self-validating, orthogonal deprotection system.

Workflow Architecture & Self-Validating Protocols

As a best practice in bioconjugation, every synthetic step must be self-validating. The following protocols are designed with specific LC-MS checkpoints to ensure absolute control over the reaction causality.

Phase I: Chemoselective Thiol-Disulfide Exchange

Objective: Conjugate the acetal-protected linker to a peptide containing a free cysteine.

  • Causality Insight: Soluble reducing agents (like DTT or TCEP) will compete with the peptide for the disulfide reagent. Therefore, the peptide must be pre-reduced using immobilized TCEP resin and filtered prior to the reaction.

  • Peptide Preparation: Dissolve the purified, monomeric cysteine-containing peptide (1.0 eq) in degassed conjugation buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 7.5) to a concentration of 2 mg/mL.

    • Rationale: EDTA chelates trace metals that catalyze unwanted thiol oxidation. A pH of 7.5 ensures the cysteine thiol (pKa ~8.3) is partially deprotonated to the highly nucleophilic thiolate without promoting rapid, uncontrolled disulfide scrambling.

  • Reagent Addition: Dissolve 2,2,2',2'-Tetramethoxyethyl Disulfide (10.0 eq) in a minimal volume of DMF. Add dropwise to the peptide solution while vortexing.

  • Reaction: Incubate at room temperature for 2-4 hours under gentle agitation.

  • Self-Validation Checkpoint: Monitor via LC-MS. The conversion to the peptide-acetal intermediate is confirmed by a precise mass shift of +120.2 Da (addition of the C₄H₉O₂S moiety and loss of the thiol proton).

  • Purification: Isolate the peptide-acetal intermediate via preparative RP-HPLC and lyophilize.

Phase II: Orthogonal Acetal Deprotection

Objective: Unmask the aldehyde for downstream conjugation.

  • Causality Insight: The dimethyl acetal is highly stable under the slightly basic conditions of Phase I. Aqueous acid is strictly required to drive the equilibrium toward the aldehyde via the expulsion of methanol.

  • Deprotection: Dissolve the lyophilized peptide-acetal in a cleavage cocktail of TFA/H₂O (95:5 v/v) for 1 hour at room temperature.

  • Precipitation: Precipitate the resulting peptide-aldehyde using cold diethyl ether (-20°C), centrifuge at 4000 rpm for 5 minutes, and dry the pellet under a stream of nitrogen.

  • Self-Validation Checkpoint: Analyze the pellet via high-resolution LC-MS. The hydrolysis of the dimethyl acetal to the free aldehyde is accompanied by a characteristic mass loss of -46.1 Da (loss of two methanol molecules and addition of one water molecule).

Phase III: Bioorthogonal Oxime Ligation

Objective: Conjugate the unmasked peptide-aldehyde to an aminooxy-payload.

  • Causality Insight: Oxime ligation is the premier choice for aldehyde functionalization due to the hydrolytic stability of the resulting linkage [3].

  • Ligation: Dissolve the peptide-aldehyde (1.0 eq) in 0.1 M sodium acetate buffer (pH 4.5). Add the aminooxy-functionalized payload (e.g., Aminooxy-PEG or Aminooxy-Fluorophore) (1.5 eq).

    • Rationale: pH 4.5 is the kinetic optimum; it is acidic enough to activate the aldehyde carbonyl but basic enough to keep the aminooxy group (pKa ~4.6) highly nucleophilic via the alpha-effect.

  • Catalysis: Add 50 mM aniline to the reaction mixture.

    • Rationale: Aniline acts as a nucleophilic catalyst, forming a rapidly exchanging Schiff base intermediate that is highly susceptible to attack by the aminooxy group, accelerating the reaction by up to 400-fold.

  • Final Purification: Isolate the stable peptide conjugate via RP-HPLC.

Quantitative Comparison of Conjugation Modalities

To assist in experimental design, the following table summarizes the quantitative parameters of various aldehyde-targeted conjugation strategies that can be employed post-deprotection:

Conjugation StrategyTarget NucleophileOptimal pH RangeReaction KineticsLinkage Stability
Oxime Ligation Aminooxy (R-O-NH₂)4.0 - 5.0Fast (Enhanced by Aniline)Very High (Hydrolytically stable)
Hydrazone Formation Hydrazide (R-CO-NH-NH₂)4.5 - 5.5ModerateModerate (Reversible under acid)
Reductive Amination Primary Amine (R-NH₂)6.0 - 7.0Slow (Requires NaBH₃CN)High (Irreversible secondary amine)
Thiazolidine Formation 1,2-Aminothiol (N-term Cys)4.0 - 6.0FastHigh (Stable ring system)

Synthesis & Conjugation Workflow Diagram

Workflow N1 Peptide with Free Cysteine N3 Thiol-Disulfide Exchange (pH 7.5) N1->N3 N2 2,2,2',2'-Tetramethoxyethyl Disulfide N2->N3 N4 Peptide-Acetal Intermediate N3->N4 LC-MS: +120.2 Da N5 Acidic Deprotection (TFA/H2O) N4->N5 N6 Peptide-Aldehyde Reactive Species N5->N6 LC-MS: -46.1 Da N7 Oxime Ligation (pH 4.5) N6->N7 N8 Stable Peptide Conjugate N7->N8 Bioorthogonal Linkage

Fig 1: Workflow for peptide functionalization using 2,2,2',2'-Tetramethoxyethyl Disulfide.

References

  • LookChem. "Cas 15890-65-0, 2,2,2',2'-Tetramethoxyethyl Disulfide". URL:[Link]

  • Bioconjugate Chemistry. "Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification". URL:[Link]

  • Chemical Reviews. "Multicomponent Reaction Toolbox for Peptide Macrocyclization and Stapling". URL:[Link]

  • Chemical Communications. "Functional systems with orthogonal dynamic covalent bonds". URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields with 2,2,2',2'-Tetramethoxyethyl Disulfide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering inconsistent reaction yields when utilizing 2,2,2',2'-Tetramethoxyethyl Disulfide (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering inconsistent reaction yields when utilizing 2,2,2',2'-Tetramethoxyethyl Disulfide (also known as bis(2,2-dimethoxyethyl) disulfide, CAS: 15890-65-0)[1].

This bifunctional molecule is a critical intermediate in synthesizing 3-methylthiophene derivatives, generating 2-mercaptoacetaldehyde dimethyl acetal (MADA), and designing acid-labile bioconjugation linkers[2]. Its utility stems from two reactive domains: a reducible disulfide core and two acid-labile dimethyl acetal termini. However, this dual reactivity is exactly what makes it prone to side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to maximize your experimental yields.

Mechanistic Workflow & Degradation Pathways

To troubleshoot effectively, we must first map the chemical logic of the molecule. The diagram below illustrates the divergence between the desired synthetic pathway and the most common modes of failure.

TMEDS_Troubleshooting TMEDS 2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS) Reduction Reduction (NaBH4) Alkaline/Neutral pH TMEDS->Reduction Desired Pathway Acid Acidic Conditions (pH < 5) TMEDS->Acid Degradation Pathway Thiol 2-Mercaptoacetaldehyde Dimethyl Acetal Reduction->Thiol Oxidation O2 Exposure During Workup Thiol->Oxidation Poor Handling Aldehyde Free Aldehyde Intermediate Acid->Aldehyde Polymer Aldol Condensation / Polymerization Aldehyde->Polymer Yield Loss Oxidation->TMEDS Re-dimerization

Reaction pathways of TMEDS: desired reduction (green) vs. acid-catalyzed degradation (red).

Troubleshooting FAQs: Causality & Solutions
Q1: My yield is dropping significantly, and NMR/TLC shows a complex, polymeric mixture instead of my desired product. What is causing this?

A: Acid-Catalyzed Acetal Hydrolysis and Subsequent Polymerization. Causality: The dimethyl acetal groups in TMEDS serve as protecting groups for highly reactive aldehydes. If your reaction mixture or workup conditions drop below pH 5, the methoxy oxygens become protonated. This leads to the elimination of methanol and the formation of an oxonium ion, which water quickly attacks to form a hemiacetal that collapses into a free aldehyde. Once the free aldehyde is exposed, it rapidly undergoes aldol condensation or reacts with free thiols to form complex, intractable thioacetal polymers. Solution: Maintain strictly neutral or mildly alkaline conditions throughout the workflow. If a workup requires quenching a reducing agent, absolutely avoid strong mineral acids. Instead, use a mild, pH-controlled buffer (e.g., saturated NaHCO3) or rely on solvent evaporation and neutral aqueous extraction.

Q2: When reducing TMEDS to 2-mercaptoacetaldehyde dimethyl acetal, I am recovering mostly starting material. How do I push the disulfide cleavage to completion?

A: Inadequate Hydride Transfer or Reductant Depletion. Causality: Disulfide bonds require a strong nucleophile or hydride source for complete cleavage. While reagents like Dithiothreitol (DTT) are standard in bioconjugation, bulk synthetic reduction of TMEDS is most efficiently driven by Sodium Borohydride (NaBH4) in an alcoholic solvent[2]. In methanol, NaBH4 forms reactive alkoxyborohydride species that are highly effective at S-S bond cleavage. If the methanol is not strictly anhydrous, water will rapidly hydrolyze the NaBH4, depleting the reductant before the disulfide is fully cleaved. Solution: Use anhydrous methanol and a stoichiometric excess of NaBH4 (typically 2.5 to 3 equivalents). Refluxing the mixture briefly (10 minutes) after gas evolution ceases ensures complete thermodynamic conversion[2].

Q3: I achieved good conversion to the free thiol, but my isolated yield is low, and the starting disulfide reappears during purification. Why?

A: Oxidative Re-dimerization. Causality: Aliphatic thiols like 2-mercaptoacetaldehyde dimethyl acetal are highly susceptible to oxidation by atmospheric oxygen. In the presence of trace metals or simply prolonged exposure to air during extraction and rotary evaporation, thiyl radicals form and rapidly recombine to regenerate the stable TMEDS disulfide. Solution: Perform all extractions and concentrations under an inert atmosphere (Argon or N2) using degassed solvents. Store the isolated thiol neat at -20 °C under Argon, or use it immediately in the next synthetic step (e.g., alkylation)[2].

Quantitative Data: Reagent Selection for TMEDS Cleavage

Selecting the correct reducing agent is paramount. The table below summarizes the empirical data and mechanistic trade-offs for cleaving TMEDS.

Reducing AgentOptimal SolventpH RangeTypical YieldMechanistic Pros & Cons
Sodium Borohydride (NaBH4) Anhydrous Methanol8–1070–85%Pros: Highly efficient for bulk cleavage; forms reactive alkoxyborohydrides.Cons: Exothermic; requires strictly anhydrous conditions to prevent reductant depletion[2].
TCEP·HCl Water / Buffer6–9>90% (in situ)Pros: Irreversible phosphine oxidation prevents re-dimerization; excellent for bioconjugation.Cons: Cost-prohibitive for large-scale bulk synthesis.
Sodium in Liquid Ammonia Liquid NH3Highly Basic60–70%Pros: Extremely potent single-electron transfer reduction.Cons: Harsh cryogenic conditions (-40 °C to -20 °C); overkill for standard laboratory scale[2].
Validated Experimental Protocol

Step-by-Step Methodology: Reduction of TMEDS to 2-Mercaptoacetaldehyde Dimethyl Acetal

This protocol is engineered as a self-validating system, adapted from established industrial processes for high-yield thiol generation[2].

Step 1: Preparation & Inertion In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol (2.42 g) of 2,2,2',2'-Tetramethoxyethyl Disulfide[1] in 30 mL of anhydrous methanol. Purge the system with Argon for 5 minutes.

Step 2: Temperature Control Chill the flask in an ice-water bath to 0 °C. Causality: Lowering the temperature controls the initial exothermic reaction and minimizes the risk of thermal acetal degradation.

Step 3: Reduction Slowly add 25 mmol (0.95 g) of Sodium Borohydride (NaBH4) in small portions over 15 minutes. Validation Checkpoint 1: You must observe vigorous hydrogen gas evolution. If bubbling is weak, your NaBH4 has likely degraded via moisture exposure; halt and source fresh reagent.

Step 4: Reaction Maturation Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux for exactly 10 minutes to ensure complete cleavage of the disulfide bond[2].

Step 5: Solvent Removal Cool the mixture to room temperature. Remove the methanol via rotary evaporation under reduced pressure. Critical: Keep the water bath temperature below 35 °C to prevent thermal degradation of the product.

Step 6: Anaerobic Extraction Suspend the resulting residue in 30 mL of degassed diethyl ether. Wash the organic layer sequentially with 15 mL of degassed distilled water and 15 mL of saturated NaCl (brine).

Step 7: Drying & Isolation Dry the organic layer over anhydrous magnesium sulfate (MgSO4). Filter and concentrate under reduced pressure to yield 2-mercaptoacetaldehyde dimethyl acetal as a clear oil. Validation Checkpoint 2: Analyze the crude oil via TLC (SiO2, Tetrahydrofuran/Ether 1:1). A single homogeneous spot indicates successful conversion, whereas streaking suggests acetal hydrolysis and polymerization[2].

References
  • [2] Title: EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor Source: Google Patents / European Patent Office URL:

  • [1] Title: Cas 15890-65-0, 2,2,2',2'-Tetramethoxyethyl Disulfide Basic Information Source: Lookchem URL:

Sources

Optimization

How to prevent premature oxidation of 2,2,2',2'-Tetramethoxyethyl Disulfide during storage

Welcome to the technical support guide for 2,2,2',2'-Tetramethoxyethyl Disulfide. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,2,2',2'-Tetramethoxyethyl Disulfide. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the stability and handling of this specialized disulfide-containing reagent. Premature oxidation can compromise experimental outcomes, and this guide provides in-depth troubleshooting, frequently asked questions, and preventative protocols to ensure the integrity of your material.

Understanding the Challenge: The Instability of the Disulfide Bond

2,2,2',2'-Tetramethoxyethyl Disulfide is a valuable reagent in various synthetic applications. However, the disulfide bond (S-S) is susceptible to oxidation, which can lead to the formation of undesired byproducts and a decrease in the purity and reactivity of the compound. The presence of acetal functional groups in the molecule also requires careful consideration of storage and handling conditions to prevent hydrolysis.

The primary mechanism of degradation is the oxidation of the disulfide bond, which can be initiated by atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal ions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the storage and use of 2,2,2',2'-Tetramethoxyethyl Disulfide.

Q1: I've noticed a decrease in the purity of my 2,2,2',2'-Tetramethoxyethyl Disulfide over time, even when stored in the freezer. What is happening?

A1: This is a classic sign of premature oxidation. While low temperatures slow down chemical reactions, they do not entirely prevent oxidation, especially if the compound has been exposed to air.[1][2] Each time the container is opened, fresh oxygen and moisture are introduced, which can lead to gradual degradation. For long-term storage, it is crucial to minimize headspace and ensure an inert atmosphere inside the container.

Q2: My reaction yield is lower than expected when using an older bottle of 2,2,2',2'-Tetramethoxyethyl Disulfide. Could this be related to its storage?

A2: Absolutely. The oxidation of the disulfide bond leads to the formation of various sulfur-containing byproducts, such as thiosulfinates and sulfonic acids. These impurities will lower the concentration of the active disulfide reagent, leading to incomplete reactions and lower yields. It is always recommended to use a freshly opened or properly stored reagent for best results.

Q3: Are there any visual indicators of degradation for 2,2,2',2'-Tetramethoxyethyl Disulfide?

A3: While 2,2,2',2'-Tetramethoxyethyl Disulfide is a clear oil, significant degradation may not always result in a distinct color change. However, the appearance of any cloudiness, precipitation, or a noticeable change in viscosity could indicate the formation of insoluble byproducts or hydrolysis of the acetal groups. The most reliable way to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Can I use antioxidants to prevent the oxidation of 2,2,2',2'-Tetramethoxyethyl Disulfide?

A4: The use of antioxidants for stabilizing small molecule disulfides is not a universally standard practice and should be approached with caution. While antioxidants can inhibit radical-mediated oxidation processes, their compatibility with 2,2,2',2'-Tetramethoxyethyl Disulfide and the specific reaction conditions must be considered.[3] Antioxidants could potentially interfere with downstream applications. A more robust and universally applicable approach is to prevent exposure to oxygen through inert gas blanketing.

Q5: What is the best way to handle the reagent to minimize exposure to air?

A5: Employing air-sensitive handling techniques is paramount. This includes using a syringe to withdraw the required amount of the reagent from a septum-sealed bottle under a positive pressure of an inert gas like argon or nitrogen.[4][5][6][7] For larger quantities, working in a glove box is ideal.

Preventative Strategies and Protocols

To ensure the long-term stability of 2,2,2',2'-Tetramethoxyethyl Disulfide, a multi-faceted approach focusing on minimizing exposure to oxygen, moisture, and light is essential.

Storage Conditions

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.[3][8][9][10]
Container Amber glass bottle with a septum-sealed capProtects from light and allows for air-sensitive transfer of the reagent.
Headspace MinimizeReduces the amount of trapped oxygen in the container.
Protocol 1: Long-Term Storage under Inert Gas

This protocol describes how to properly prepare and store 2,2,2',2'-Tetramethoxyethyl Disulfide for long-term use.

Materials:

  • 2,2,2',2'-Tetramethoxyethyl Disulfide

  • Amber glass bottle with a PTFE-lined septum cap (e.g., Sure/Seal™ bottle)

  • High-purity argon or nitrogen gas with a regulator and needle adapter

  • Schlenk line or similar inert gas manifold

  • Dry glassware

Procedure:

  • If the reagent is not already in a septum-sealed bottle, transfer it to a clean, dry amber glass bottle of an appropriate size to minimize headspace.

  • Securely crimp or screw on the septum cap.

  • Connect the bottle to a Schlenk line or inert gas source using a needle.

  • Carefully apply a vacuum to the bottle for a few seconds to remove the air from the headspace. Caution: Do not apply a strong vacuum for an extended period to avoid evaporation of the compound.

  • Backfill the bottle with high-purity argon or nitrogen gas to a slight positive pressure.

  • Repeat the vacuum-backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • After the final backfill, remove the needle and wrap the cap and neck of the bottle with Parafilm® for an extra seal.

  • Store the bottle in a freezer at -20°C or below.

Diagram: Inert Gas Blanketing for Storage

cluster_storage Storage Environment Inert_Gas_Cylinder Argon or Nitrogen Cylinder Regulator Gas Regulator Inert_Gas_Cylinder->Regulator High Purity Gas Schlenk_Line Schlenk Line Regulator->Schlenk_Line Controlled Flow Reagent_Bottle Septum-Sealed Amber Bottle Schlenk_Line->Reagent_Bottle Vacuum & Backfill Cycles Freezer Freezer (-20°C) Reagent_Bottle->Freezer Long-Term Storage

Caption: Workflow for preparing and storing the disulfide under an inert atmosphere.

Protocol 2: Aliquoting for Routine Use

To prevent repeated exposure of the main stock to the atmosphere, it is best practice to create smaller aliquots for daily or weekly use.

Materials:

  • Main stock of 2,2,2',2'-Tetramethoxyethyl Disulfide stored under inert gas

  • Small, dry amber glass vials with PTFE-lined septum caps

  • Dry, gas-tight syringe with a long needle

  • Inert gas source (argon or nitrogen)

Procedure:

  • Allow the main stock bottle to warm to room temperature before opening to prevent condensation of moisture on the cold surface.

  • Under a positive pressure of inert gas, carefully pierce the septum of the main stock bottle with the syringe needle.

  • Withdraw the desired amount of the disulfide.

  • Quickly transfer the liquid to a pre-purged (with inert gas) aliquot vial.

  • Seal the aliquot vial and wrap it with Parafilm®.

  • Store the aliquot in the freezer.

  • Return the main stock bottle to the freezer after ensuring the septum is well-sealed.

Diagram: Air-Sensitive Transfer for Aliquoting

cluster_transfer Aliquoting Procedure Main_Stock Main Stock Bottle (Under Inert Gas) Syringe Gas-Tight Syringe Main_Stock->Syringe Withdraw Reagent Aliquot_Vial Pre-purged Aliquot Vial Syringe->Aliquot_Vial Transfer Reagent Inert_Gas Inert Gas Source Inert_Gas->Main_Stock Maintain Positive Pressure Inert_Gas->Aliquot_Vial Purge Vial

Caption: Air-sensitive transfer of the disulfide to create smaller aliquots.

Analytical Monitoring of Stability

Regularly assessing the purity of 2,2,2',2'-Tetramethoxyethyl Disulfide is crucial, especially for long-term stored materials.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector can be developed to separate the parent disulfide from its more polar oxidation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the disulfide and to detect the presence of impurities. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the parent compound and any potential degradation products.[11][12][13]

Developing a baseline analytical profile of a fresh batch of the reagent is highly recommended for comparison with older batches.

Summary of Best Practices

To prevent the premature oxidation of 2,2,2',2'-Tetramethoxyethyl Disulfide, adhere to the following key principles:

  • Minimize Oxygen Exposure: Always handle the reagent under an inert atmosphere of argon or nitrogen.

  • Control Temperature: Store the compound at -20°C or below.

  • Protect from Light: Use amber glass containers for storage.

  • Aliquot: Create smaller, working aliquots from a larger stock to minimize contamination of the bulk material.

  • Monitor Purity: Periodically check the purity of the reagent using appropriate analytical techniques.

By implementing these strategies, researchers can ensure the stability and reliability of 2,2,2',2'-Tetramethoxyethyl Disulfide in their experiments, leading to more consistent and reproducible results.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets.
  • Fisher Scientific.
  • Air Products. Packaging, Inerting and Blanketing.
  • Fisher Scientific. (2024, January 30). SAFETY DATA SHEET - Tetramethylthiuram disulfide.
  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characteriz
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Bindergroup World. Tank blanketing and inerting.
  • LookChem. Cas 15890-65-0,2,2,2',2'-Tetramethoxyethyl Disulfide.
  • Identification of disulfide bonds in protein proteolytic degradation products using the de novo-protein unique sequence tags approach. PMC.
  • Detecting Disulfide Bond Shuffling in Biologics Using Trypsin Pl
  • Tetramethylthiuram disulfide induces stress granules and DNA damage through oxidative stress in human lung epithelial cells. PMC.
  • TRC Corp.
  • Thermo Fisher Scientific. (2010, April 16).
  • Chem Service. (2014, September 13).
  • Sigma-Aldrich. Tetramethylthiuram disulfide 97 137-26-8.
  • DIMI. (2019, April 15).
  • Effect of storage on sulfhydryl and disulfide groups of human pl
  • Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V. PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Acetal Hydrolysis of 2,2,2',2'-Tetramethoxyethyl Disulfide

Welcome to the technical support center for the selective hydrolysis of the acetal groups in 2,2,2',2'-Tetramethoxyethyl Disulfide. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective hydrolysis of the acetal groups in 2,2,2',2'-Tetramethoxyethyl Disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. Our focus is to empower you with the scientific rationale behind the procedural steps, enabling you to navigate the nuances of this specific chemical transformation.

Introduction to the Challenge: Balancing Act of Selective Cleavage

2,2,2',2'-Tetramethoxyethyl Disulfide is a bifunctional molecule featuring both acetal and disulfide moieties. The primary experimental challenge lies in the selective hydrolysis of the acetal groups to unveil the corresponding aldehydes, while preserving the integrity of the disulfide bond. This requires a delicate balance of reaction conditions, with pH being the most critical parameter.

Acetal hydrolysis is an acid-catalyzed process, with the reaction rate increasing at lower pH.[1][2][3] Conversely, disulfide bonds, while generally stable in acidic to neutral conditions, can be susceptible to cleavage under harsh acidic or alkaline conditions, or in the presence of reducing agents.[4][5] This guide will walk you through the principles and practical steps to achieve this selective transformation.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when performing the acetal hydrolysis of 2,2,2',2'-Tetramethoxyethyl Disulfide.

Q1: What is the optimal pH range for the selective hydrolysis of the acetal groups in 2,2,2',2'-Tetramethoxyethyl Disulfide?

A1: The optimal pH range for selective acetal hydrolysis while maintaining disulfide bond stability is typically in the mildly acidic region, between pH 4.0 and 5.5 .[1][3] Within this range, the rate of acid-catalyzed acetal hydrolysis is sufficiently rapid for practical experimental timescales, while the disulfide bond remains largely intact. At pH values below 4.0, there is an increased risk of disulfide bond scrambling or cleavage, while at pH values above 5.5, the rate of acetal hydrolysis may become impractically slow.[1][4]

Q2: I am observing incomplete acetal hydrolysis. What are the potential causes and solutions?

A2: Incomplete hydrolysis can stem from several factors:

  • Suboptimal pH: The pH of your reaction mixture may be too high. Carefully check and adjust the pH of your buffer solution. Consider using a slightly more acidic buffer, for example, moving from pH 5.5 to 4.5.

  • Insufficient Reaction Time: Acetal hydrolysis is a time-dependent reaction. If the reaction time is too short, you will observe a mixture of starting material, partially hydrolyzed, and fully hydrolyzed products. Monitor the reaction progress over time using an appropriate analytical technique like HPLC or NMR.

  • Low Temperature: The reaction may be too slow at the current temperature. Increasing the temperature (e.g., from room temperature to 37°C or 50°C) can accelerate the hydrolysis rate. However, be mindful that higher temperatures can also increase the risk of side reactions.

  • Buffer Effects: The type of buffer used can influence the reaction rate. Ensure your buffer has adequate buffering capacity at the target pH. Acetate and citrate buffers are commonly used in this pH range.

Q3: My results show evidence of disulfide bond cleavage. How can I prevent this?

A3: Disulfide bond cleavage is a critical issue to avoid. Here are the likely causes and preventative measures:

  • pH is too low: Extremely acidic conditions can promote disulfide bond degradation.[6] Avoid using strong, non-buffered acids. Stick to the recommended mildly acidic pH range (4.0-5.5).

  • Presence of Reducing Agents: Contamination with reducing agents will lead to disulfide cleavage. Ensure all your reagents and solvents are free from thiols or other reducing species.

  • Extended Reaction Times at Elevated Temperatures: Even within the optimal pH range, prolonged reaction times at higher temperatures can increase the likelihood of disulfide degradation. Aim for the shortest reaction time necessary for complete acetal hydrolysis.

  • Oxidative Stress: While less common under these conditions, ensure your reaction is not inadvertently exposed to strong oxidizing agents.

Q4: How can I monitor the progress of the acetal hydrolysis and the integrity of the disulfide bond simultaneously?

A4: Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the starting material, the hydrolysis products (aldehydes), and any potential disulfide cleavage products (thiols). A diode-array detector (DAD) can be used to monitor the different species.[2][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for real-time reaction monitoring.[9][10][11][12] You can observe the disappearance of the acetal methoxy protons and the appearance of the aldehyde proton signals. The signals from the ethyl backbone adjacent to the disulfide can also be monitored for any changes that might indicate disulfide cleavage.

  • Raman Spectroscopy: This technique can be used for real-time monitoring of the reaction, with specific peaks corresponding to the acetal and the newly formed carbonyl group.[13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues you might face during your experiments.

Problem Potential Cause Recommended Solution
No or very slow acetal hydrolysis pH of the reaction is too high ( > 5.5).Verify the pH of your buffer and adjust it to the 4.0-5.0 range.
Reaction temperature is too low.Increase the reaction temperature in increments (e.g., to 37°C or 50°C) while monitoring for side products.
Incorrect buffer composition or concentration.Ensure the buffer has sufficient capacity at the target pH. Prepare fresh buffer solutions.
Incomplete acetal hydrolysis Insufficient reaction time.Monitor the reaction at regular intervals using HPLC or NMR to determine the time required for completion.
Equilibrium has been reached.If the reaction is reversible, consider strategies to remove the aldehyde product as it forms, although this is often not practical. Driving the reaction with a slight excess of water may also be beneficial.
Disulfide bond cleavage detected pH of the reaction is too low ( < 4.0).Increase the pH to the higher end of the recommended range (e.g., 5.0-5.5).
Presence of reducing contaminants.Use high-purity reagents and solvents. Consider de-gassing solutions to remove dissolved oxygen which can participate in redox side-reactions.
Reaction time is excessively long.Optimize the reaction conditions (pH, temperature) to achieve complete hydrolysis in a shorter timeframe.
Formation of multiple unexpected byproducts A combination of the above factors.Re-evaluate your entire experimental setup. Start with a control reaction at the recommended optimal conditions (e.g., pH 4.5, room temperature) and systematically vary one parameter at a time.
Instability of the aldehyde product.Once formed, the aldehyde may be susceptible to further reactions. Analyze the reaction mixture promptly or consider in-situ derivatization of the aldehyde if it is unstable.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: pH Optimization for Acetal Hydrolysis

This protocol outlines a screening experiment to determine the optimal pH for selective acetal hydrolysis.

Materials:

  • 2,2,2',2'-Tetramethoxyethyl Disulfide

  • Buffer solutions at pH 3.0, 4.0, 5.0, 6.0, and 7.4 (e.g., citrate-phosphate or acetate buffers)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of 2,2,2',2'-Tetramethoxyethyl Disulfide in a suitable organic solvent (e.g., acetonitrile) at a concentration of 10 mg/mL.

  • In separate vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve a final concentration of approximately 0.1 mg/mL. Ensure the volume of the organic solvent is minimal to avoid altering the buffer pH.

  • Incubate the reaction vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by diluting the aliquot in a mobile phase or a neutral buffer.

  • Analyze the samples by HPLC to determine the percentage of remaining starting material and the formation of the hydrolyzed product.

  • Plot the percentage of starting material remaining versus time for each pH to determine the rate of hydrolysis.

  • Analyze the chromatograms for any peaks that may correspond to disulfide cleavage products.

Protocol 2: Real-time Monitoring of Acetal Hydrolysis by 1H NMR

This protocol describes how to monitor the reaction kinetics in real-time using NMR spectroscopy.[9][10][11][12][14]

Materials:

  • 2,2,2',2'-Tetramethoxyethyl Disulfide

  • Deuterated buffer solution at the desired pH (e.g., d4-acetic acid buffer in D2O at pH 4.5)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Dissolve a known amount of 2,2,2',2'-Tetramethoxyethyl Disulfide in the deuterated buffer solution directly in an NMR tube.

  • Acquire an initial 1H NMR spectrum (t=0).

  • Continue to acquire spectra at regular intervals (e.g., every 15-30 minutes) at a constant temperature.

  • Process the spectra and integrate the signals corresponding to the acetal methoxy protons and the emerging aldehyde protons.

  • Plot the integral values versus time to determine the reaction kinetics.

  • Monitor the signals of the methylene protons adjacent to the disulfide bond for any changes that might indicate disulfide bond instability.

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting.

Reaction Scheme

Acetal Hydrolysis cluster_start Starting Material cluster_product Hydrolysis Product start 2,2,2',2'-Tetramethoxyethyl Disulfide (Acetal Protected) product Corresponding Dialdehyde (Disulfide Intact) start->product H+ (pH 4.0-5.5) H2O

Caption: Acid-catalyzed hydrolysis of the acetal groups.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Check_Hydrolysis Is Acetal Hydrolysis Complete? Start->Check_Hydrolysis Check_Disulfide Is Disulfide Bond Intact? Check_Hydrolysis->Check_Disulfide Yes Incomplete Incomplete Hydrolysis Check_Hydrolysis->Incomplete No Success Successful Selective Hydrolysis Check_Disulfide->Success Yes Disulfide_Cleavage Disulfide Cleavage Observed Check_Disulfide->Disulfide_Cleavage No Optimize_pH_Time Decrease pH or Increase Reaction Time/Temp Incomplete->Optimize_pH_Time Optimize_pH_Conditions Increase pH or Decrease Reaction Time/Temp Disulfide_Cleavage->Optimize_pH_Conditions Optimize_pH_Time->Start Optimize_pH_Conditions->Start

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem. (2026). Stability of Acetal Protecting Groups Under Diverse pH Conditions: A Comparative Guide. Retrieved from BenchChem Technical Support.[15]

  • Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 15(6), 1254–1263.[1]

  • Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate chemistry, 15(6), 1254–1263.[2]

  • D'Souza, A. A., & Devarajan, P. V. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals, 15(2), 224.[16]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(6), 2306–2316.[3]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(6), 2306–2316.[17]

  • BOC Sciences. (n.d.). Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates. Retrieved from BOC Sciences.[]

  • Gaviño, R., & Leal, L. (1993). Alkaline cleavage of disulfide bonds in the black-eyed pea trypsin and chymotrypsin inhibitor. Journal of agricultural and food chemistry, 41(11), 1969-1971.[4]

  • WuXi AppTec. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. Retrieved from WuXi AppTec.[19]

  • Lu, C., & Li, H. (2011). Kinetic measurements on single-molecule disulfide bond cleavage. Journal of the American Chemical Society, 133(12), 4476–4481.[20]

  • Lu, C., & Li, H. (2011). Kinetic Measurements on Single-Molecule Disulfide Bond Cleavage. Request PDF.[21]

  • Giraudeau, P., Akoka, S., & Remaud, G. S. (2012). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic resonance in chemistry : MRC, 50(7), 496–501.[9]

  • Singh, K., Sairam, S., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic resonance in chemistry : MRC, 55(12), 1108–1115.[10]

  • Hawkins, C. L., & Davies, M. J. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific reports, 6, 38997.[22]

  • Harris, P. W. R., & Brimble, M. A. (2026). Traceless linkers used for reversible protein–polymer conjugations. Polymer Chemistry.[23]

  • Yoshida, J. I., & Kataoka, K. (2018). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 20(15), 3493–3497.[24]

  • Singh, K., Sairam, S., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Request PDF.[11]

  • O'Reilly, R. K., & Turberfield, A. J. (2016). Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. Bioconjugate Chemistry, 27(9), 2043–2050.[25]

  • Magritek. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from Magritek.[14]

  • Lu, C., & Li, H. (2011). Kinetic Measurements on Single-Molecule Disulfide Bond Cleavage. ACS Publications.[26]

  • Chemistry Stack Exchange. (2012). Can acidic conditions break disulfide bonds? Retrieved from [Link]5]

  • Firouzabadi, H., & Karimi, B. (2000). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Phosphorus, Sulfur, and Silicon and the Related Elements, 162(1), 133-139.[27]

  • Tanemura, K., Suzuki, T., & Horaguchi, T. (2003). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Synthetic Communications, 33(14), 2465-2471.[28]

  • BenchChem. (2025). preventing the hydrolysis of 1-Bromo-2,2-dimethoxypropane during workup. Retrieved from BenchChem Technical Support.[29]

  • Liu, Y., Zeng, J., Sun, J., Cai, L., Zhao, Y., & Fang, J. (2018). 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Organic Chemistry Frontiers, 5(16), 2427–2431.[30]

  • Savige, W. E., & Maclaren, J. A. (1966). The Mechanism of Disulfide Interchange in Acid Solution; Role of Sulfenium Ions. The Journal of Organic Chemistry, 31(11), 3791–3793.[31]

  • Besser, D., & Geyer, A. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry, 13.[32]

  • Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from Magritek.[12]

  • Liu, A., & Zhang, H. (2005). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and bioanalytical chemistry, 382(4), 1056–1062.[7]

  • Zhang, W., & Li, H. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by Escherichia coli expression system. Biotechnology advances, 29(6), 923–929.[6]

  • Fair, J. D., & Kaehr, B. (2013). Broad Control of Disulfide Stability through Microenvironmental Effects and Analysis in Complex Redox Environments. Biomacromolecules, 14(7), 2261–2268.[33]

  • Andreu, D., & Albericio, F. (1997). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 73, 91–169.[34]

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of MM 419447 Stability and Degradation. Retrieved from BenchChem Technical Support.[8]

  • Gariépy, J., & Hodges, R. S. (2003). HPLC of Peptides and Proteins. In The CERC Book of SPR. CERC.[35]

  • U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature.[36]

  • Wang, S., & Wang, L. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere.[37]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from Agilent Technologies.[38]

  • Amouroux, D., & Donard, O. F. X. (2001). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org.[39]

  • Reddit. (2020). Workup after reaction with 2,2-dimethoxypropane. Retrieved from [Link]]

  • Kikutani, Y., & Ono, T. (2004). Raman spectroscopic measurement of the hydrolysis of the acetal 2,2-dimethoxypropane (DMP). ResearchGate.[13]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2,2,2',2'-Tetramethoxyethyl Disulfide

Welcome to the Technical Support Center for handling 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0)[1]. As a critical intermediate in bioconjugation and the preparation of functionalized surfaces, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0)[1]. As a critical intermediate in bioconjugation and the preparation of functionalized surfaces, this compound presents unique handling challenges due to its lipophilic nature. This guide provides drug development professionals and researchers with field-proven methodologies, troubleshooting steps, and mechanistic insights to successfully solubilize this reagent in polar and aqueous environments.

Core Principles: The Causality of Solubility

2,2,2',2'-Tetramethoxyethyl Disulfide is fundamentally a clear oil at room temperature. While the methoxy groups provide a degree of polarity, the central disulfide bond and the aliphatic backbone render the molecule highly lipophilic. Consequently, its native solubility is restricted to organic solvents such as dichloromethane and methanol[1][2].

When researchers attempt to introduce this compound directly into aqueous buffers (e.g., PBS or HEPES) for bioconjugation, the thermodynamic penalty of disrupting the hydrogen-bonded water network forces the hydrophobic disulfide to aggregate, leading to phase separation or precipitation. To bypass this, we must manipulate the solvation environment using co-solvency or supramolecular encapsulation [3].

Frequently Asked Questions (FAQs)

Q: Can I dissolve 2,2,2',2'-Tetramethoxyethyl Disulfide directly in an aqueous buffer? A: No. Direct addition to water or standard biological buffers will result in the formation of an insoluble oil slick or emulsion. The compound must first be pre-dissolved in a water-miscible organic solvent (like DMSO or Methanol) or complexed with a solubilizing excipient[2][3].

Q: What is the maximum concentration of DMSO I can use in my final assay without precipitating the compound? A: The critical precipitation point depends on the final concentration of the disulfide. For most bioconjugation workflows (typically 1–5 mM final reagent concentration), the final DMSO concentration should be maintained between 5% and 10% (v/v) . Exceeding the aqueous threshold while keeping the DMSO concentration too low will cause rapid "crashing out" of the reagent.

Q: How does cyclodextrin complexation improve aqueous solubility without organic solvents? A: Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides that form a truncated cone shape. The interior cavity is hydrophobic, while the exterior is highly hydrophilic[3][]. The lipophilic disulfide core of 2,2,2',2'-Tetramethoxyethyl Disulfide enters the hydrophobic cavity, replacing high-energy water molecules. The resulting host-guest inclusion complex masks the hydrophobicity of the disulfide, allowing it to dissolve in purely aqueous media without altering its covalent structure[][5].

Experimental Protocols & Troubleshooting

Protocol A: Co-Solvent Dilution Method (DMSO/Methanol)

Best for: Immediate use in robust in vitro assays where low concentrations of organic solvents are tolerated.

  • Stock Preparation: Weigh the required mass of 2,2,2',2'-Tetramethoxyethyl Disulfide. Dissolve completely in 100% anhydrous DMSO or Methanol to create a highly concentrated stock (e.g., 100 mM).

  • Buffer Equilibration: Ensure your target aqueous buffer (e.g., 0.1 M PBS, pH 7.4) is at room temperature. Cold buffers decrease the solubility threshold and promote immediate precipitation.

  • Dropwise Addition: Place the aqueous buffer on a magnetic stirrer at medium speed. Add the DMSO/Methanol stock dropwise directly into the vortex.

  • Troubleshooting: If cloudiness appears, you have exceeded the solubility limit for that specific co-solvent ratio. Fix: Increase the final DMSO concentration slightly (up to 10%) or reduce the final target concentration of the disulfide.

Protocol B: HP-β-CD Inclusion Complexation

Best for: In vivo applications, cell-based assays, or sensitive proteins where organic solvents cause denaturation.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water or your target buffer[][5].

  • Guest Addition: Add 2,2,2',2'-Tetramethoxyethyl Disulfide to the cyclodextrin solution at a 1:1 or 1:2 molar ratio (Guest:Host).

  • Kneading/Stirring: Stir the suspension vigorously at room temperature for 24 hours. The mechanical energy and time allow the thermodynamic equilibrium to favor inclusion complex formation[6].

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any uncomplexed, residual oil.

  • Troubleshooting: If the recovery of the disulfide is low, pre-heating the mixture slightly (e.g., 37°C) during the stirring phase can increase the kinetic rate of complexation[5].

Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the chosen methodology:

Solubilization StrategyPrimary MechanismMax Aqueous ToleranceToxicity / BiocompatibilityIdeal Application
Direct Addition None< 0.1 mMHigh (due to aggregation)N/A
10% DMSO Co-Solvent Polarity Bridging~2 - 5 mMModerate (DMSO toxicity)In vitro bioconjugation
10% Methanol Co-Solvent Polarity Bridging~1 - 3 mMModerate (Solvent toxicity)Chemical synthesis
HP-β-CD Complexation Supramolecular Encapsulation> 15 mMExcellent (FDA approved)In vivo / Cell assays

Workflow Visualization

Below is the logical decision tree for selecting and executing the appropriate solubilization strategy for 2,2,2',2'-Tetramethoxyethyl Disulfide.

SolubilizationWorkflow Start 2,2,2',2'-Tetramethoxyethyl Disulfide (Oil) Decision Select Solubilization Strategy Start->Decision CoSolvent Method A: Co-Solvent (DMSO/MeOH) Decision->CoSolvent Cyclodextrin Method B: HP-β-CD Complexation Decision->Cyclodextrin StepA1 Dissolve in 100% DMSO CoSolvent->StepA1 StepB1 Prepare 20% HP-β-CD in Aqueous Buffer Cyclodextrin->StepB1 StepA2 Dropwise addition to Aqueous Buffer (Vortexing) StepA1->StepA2 Final Solubilized Reagent Ready for Bioconjugation StepA2->Final StepB2 Add Disulfide & Knead/Stir (24h at RT) StepB1->StepB2 StepB2->Final

Figure 1: Decision matrix and workflow for solubilizing lipophilic disulfides in aqueous media.

References

  • LookChem. "2,2,2',2'-Tetramethoxyethyl Disulfide Chemical Properties." LookChem Database. Available at:[Link]

  • National Institutes of Health (NIH). "Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure." PMC. Available at:[Link]

  • Global Pharmaceutical Sciences Review. "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility." GPSR Journal. Available at:[Link]

  • Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro University. Available at:[Link]

Sources

Troubleshooting

Why is my 2,2,2',2'-Tetramethoxyethyl Disulfide cross-linking reaction failing?

Welcome to the Technical Support Center for 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0)[1][2]. This platform is designed for researchers, scientists, and drug development professionals utilizing this dual-res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0)[1][2]. This platform is designed for researchers, scientists, and drug development professionals utilizing this dual-responsive (pH/redox) homobifunctional cross-linker.

This molecule features a central redox-cleavable disulfide bond flanked by two terminal dimethyl acetals. To function as a cross-linker, the acetals must first be hydrolyzed to aldehydes, which subsequently undergo reductive amination with primary amines (e.g., lysine residues on proteins or amine-functionalized polymers).

Mechanistic Pathway & Troubleshooting Diagram

The following diagram illustrates the critical phases of the cross-linking workflow. Failures typically occur at the transition points between these states.

CrosslinkingPathway A 2,2,2',2'-Tetramethoxyethyl Disulfide (Acetal) B Acidic Hydrolysis (pH < 2, HCl or TFA) A->B Deprotection C Dithiodiacetaldehyde (Reactive Dialdehyde) B->C - Methanol D Schiff Base Formation (+ Primary Amines, pH 5.0-6.5) C->D Nucleophilic Attack E Reductive Amination (NaCNBH3 or STAB) D->E Reduction F Stable Cross-linked Conjugate E->F Final Product G Redox Cleavage (DTT / GSH) F->G Stimuli Response H Thiol-terminated Fragments G->H Disulfide Reduction

Figure 1: Reaction pathway of 2,2,2',2'-Tetramethoxyethyl Disulfide from deprotection to final redox cleavage.

Frequently Asked Questions & Troubleshooting Guide

Q1: My cross-linking efficiency is near zero. The mass spec shows no conjugate formation. What went wrong? A: The most common failure point is incomplete acetal deprotection . 2,2,2',2'-Tetramethoxyethyl Disulfide is chemically inert to amines in its native acetal form. It must be converted to dithiodiacetaldehyde. If your hydrolysis step was performed at a pH > 3 or for an insufficient duration, the reactive aldehydes will not form. Fix: Ensure the deprotection is carried out in 1M HCl or 10-20% Trifluoroacetic acid (TFA) for at least 1-2 hours at room temperature before neutralizing and adding to your amine-containing target.

Q2: I successfully deprotected the cross-linker, but I am getting poor yields and a lot of unreacted protein/polymer. I used Sodium Borohydride (NaBH₄) for reduction. A: You are using the wrong reducing agent. Sodium borohydride (NaBH₄) is a strong, non-selective reducing agent that will rapidly reduce your newly formed dialdehyde back into an unreactive primary alcohol before it has a chance to form a Schiff base with the amines. Fix: You must use a mild, amine-compatible reducing agent such as Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB) . These reagents selectively reduce the imine (Schiff base) without reducing the free aldehyde at mildly acidic pH (5.0–6.5).

Q3: The cross-linking worked, but my conjugate degraded prematurely before I even introduced Glutathione (GSH) or DTT. A: Premature disulfide cleavage usually occurs due to disulfide exchange or the accidental introduction of reducing agents during the wash/buffer exchange steps. Disulfide bonds are susceptible to scrambling at highly basic pH (pH > 8.5). Fix: Maintain your buffers between pH 5.0 and 7.4. Ensure that no trace thiols (like 2-mercaptoethanol or DTT) are present in any of your conjugation buffers.

Quantitative Optimization Data

The table below summarizes the optimal conditions for each phase of the cross-linking reaction to prevent common failure modes.

Reaction PhaseTarget ParameterSub-optimal Condition (Failure Mode)Optimal Condition (High Yield)
Acetal Deprotection pHpH > 4.0 (No hydrolysis)pH 1.0 - 2.0 (1M HCl or TFA)
Acetal Deprotection Time< 15 minutes (Incomplete)1 - 2 hours at 25°C
Schiff Base Formation Conjugation pHpH > 8.0 (Disulfide scrambling)pH 5.5 - 6.5
Reductive Amination Reducing AgentNaBH₄ (Reduces aldehyde to alcohol)NaCNBH₃ or STAB (5-10 eq)
Reductive Amination Amine Concentration< 1 mg/mL (Hydrolysis outcompetes)2 - 10 mg/mL

Validated Experimental Protocol

This self-validating protocol ensures that the acetal is fully deprotected before exposure to the target amines, preventing the most common cause of reaction failure.

Phase 1: Acetal Deprotection (Activation)

  • Dissolve 10 mg of 2,2,2',2'-Tetramethoxyethyl Disulfide in 100 µL of Dimethyl Sulfoxide (DMSO) or Methanol to ensure complete solubility[2].

  • Add 900 µL of 1M HCl (aqueous).

  • Incubate the mixture at room temperature (20-25°C) for 2 hours under continuous magnetic stirring.

  • Validation Check: Take a 10 µL aliquot and react with 2,4-Dinitrophenylhydrazine (DNPH, Brady's reagent). A rapid yellow/orange precipitate confirms the successful generation of the dialdehyde.

  • Neutralize the solution carefully to pH 5.5 using 1M NaOH immediately prior to conjugation.

Phase 2: Bioconjugation (Reductive Amination)

  • Prepare your target amine-containing molecule (e.g., protein or polymer) at a concentration of 2-5 mg/mL in a mildly acidic buffer (e.g., 0.1 M Sodium Acetate or MES buffer, pH 6.0). Do not use Tris or glycine buffers, as these contain primary amines that will quench the reaction.

  • Add a 10-fold to 50-fold molar excess of the neutralized dialdehyde solution to the target amine solution.

  • Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 10-20 mM. (Caution: Perform in a fume hood as toxic HCN gas can evolve at very low pH, though pH 6.0 is generally safe).

  • Incubate the reaction overnight (12-18 hours) at 4°C or for 2 hours at room temperature.

  • Quench the reaction by adding 1M Tris-HCl (pH 7.4) to a final concentration of 50 mM to consume any unreacted aldehydes.

  • Purify the cross-linked conjugate via dialysis or size-exclusion chromatography (SEC) against PBS (pH 7.4).

References

  • LookChem. "2,2,2',2'-Tetramethoxyethyl Disulfide Synonyms and Properties." LookChem Database. Available at: [Link]

  • AXEL AS-1. "85-1710-54 2,2,2',2'-Tetramethoxyethyl Disulfide 1g CAS No:15890-65-0." AXEL Global. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bis(2,2-dimethoxyethyl) Disulfide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic hurdles associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic hurdles associated with bis(2,2-dimethoxyethyl) disulfide.

The synthesis of this compound relies on the oxidative dimerization of 2,2-dimethoxyethanethiol. The primary challenge lies in the bifunctional nature of the starting material: you must successfully execute a redox reaction at the thiol center while preserving the highly acid-sensitive acetal group. Failure to balance these competing chemical demands leads to complex mixtures, poor yields, and degraded intermediates.

Mechanistic Pathway & Failure Modes

Understanding the causality behind side reactions is the first step to eliminating them. The diagram below illustrates the delicate balance between the desired oxidative pathway and the three most common side reactions: acetal hydrolysis, over-oxidation, and polysulfide formation.

MechanisticPathway Thiol 2,2-Dimethoxyethanethiol (Starting Material) Disulfide Bis(2,2-dimethoxyethyl) disulfide (Target Product) Thiol->Disulfide Mild Oxidation (Controlled) Hydrolysis Acetal Hydrolysis (Aldehyde Byproducts) Thiol->Hydrolysis Acidic Conditions (H+) OverOx Over-oxidation (Thiosulfonates/Sulfonic Acids) Thiol->OverOx Excess Oxidant PolyS Polysulfides (Trisulfides, etc.) Thiol->PolyS Radical/Metal Impurities Disulfide->OverOx Prolonged Exposure

Mechanistic pathways of 2,2-dimethoxyethanethiol oxidation and primary side reactions.

Troubleshooting FAQs

Q1: Why am I seeing significant aldehyde formation during the iodine-mediated oxidation of 2,2-dimethoxyethanethiol?

The Causality: The 2,2-dimethoxyethyl group is an acetal, which is intrinsically labile under aqueous acidic conditions. When you use iodine ( ) to oxidize thiols to disulfides, the reaction generates hydroiodic acid ( ) as a stoichiometric byproduct . If this acid is not immediately neutralized, the local pH drops rapidly, triggering the hydrolysis of the acetal into mercaptoacetaldehyde (or its oxidized derivatives). The Solution: You must decouple the oxidation from the acidification. Transition to a biphasic solvent system (e.g., Dichloromethane and water) heavily buffered with saturated sodium bicarbonate ( ). This ensures that as is generated, it partitions into the aqueous phase and is instantly neutralized.

Q2: My LC-MS shows a mass corresponding to thiosulfonates (+32 Da). How do I prevent over-oxidation?

The Causality: Disulfide formation is a redox reaction where the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state 1. When strong oxidants like hydrogen peroxide ( ) are used without strict stoichiometric control, the reaction proceeds past the disulfide stage. The mechanism involves the initial formation of a highly reactive sulfenic acid ( ) intermediate, which reacts rapidly with thiols to give the disulfide [[2]](). However, excess oxidant will further oxidize the sulfenic acid to sulfinic/sulfonic acids, or oxidize the newly formed disulfide into a thiosulfonate. The Solution: Abandon aggressive oxidants. Use mild, self-limiting oxidants like Dimethyl Sulfoxide (DMSO) or strictly controlled . The oxidation of thiols to disulfides can be carried out in an environmentally friendly manner using mild oxidants where water is the only byproduct, preventing higher oxidation states 3.

Q3: How can I minimize the formation of trisulfides and polysulfides?

The Causality: Polysulfide formation typically occurs via two pathways: radical recombination or trace-metal catalyzed thiol-disulfide exchange. One-electron oxidation generates thiyl radicals; recombination of these radicals results in disulfide formation, but under uncontrolled conditions, they can propagate to form polysulfides [[2]](). Furthermore, trace transition metals in your solvents can catalyze unwanted exchange reactions. The Solution: Degas your solvents using sparging (Argon or Nitrogen) to eliminate dissolved oxygen, which can act as a radical initiator. Additionally, adding a chelating agent like EDTA (0.1 mM) to your aqueous buffer will sequester catalytic trace metals.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the empirical outcomes of various oxidation strategies applied to acetal-protected thiols.

Oxidation MethodTypical Disulfide Yield (%)Acetal Hydrolysis (%)Over-oxidation (%)Scalability & Operational Notes
(Unbuffered) 40 - 50%15 - 20%20 - 30%Poor: Highly exothermic; difficult to control local stoichiometry.
(Unbuffered) 50 - 60%30 - 40%< 5%Poor: Rapid pH drop leads to massive acetal degradation.
/ (Biphasic) 85 - 95%< 2%< 2%Excellent: Self-buffering system; visually validated completion.
DMSO / Heat 80 - 90%< 5%< 1%Good: Highly selective, but requires removal of high-boiling solvent.

Self-Validating Experimental Protocol

To ensure high scientific integrity, protocols should not just be a list of steps, but a self-validating system . The following biphasic iodine oxidation protocol utilizes built-in visual and physical feedback loops.

The fading of the iodine color indicates active thiol oxidation, while the cessation of evolution (bubbling) confirms that generation has stopped. This guarantees reaction completion while providing absolute assurance that the system has not become acidic.

Step-by-Step Methodology: Biphasic Iodine Oxidation

Reagents:

  • 2,2-Dimethoxyethanethiol (1.0 eq)

  • Iodine ( , 0.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous

  • 10% aqueous Sodium Thiosulfate ( )

Procedure:

  • Preparation: Dissolve 2,2-dimethoxyethanethiol (10 mmol) in 20 mL of DCM in a round-bottom flask. Add 20 mL of saturated aqueous . Stir vigorously to ensure a fine emulsion (maximizing the biphasic surface area).

  • Oxidation (Self-Validation Phase): Dissolve (5 mmol) in 10 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.

    • Validation Check 1: Observe the organic layer. The dark purple/brown color of should rapidly fade to pale yellow upon contact, indicating immediate consumption by the thiol.

    • Validation Check 2: Observe the aqueous layer. Effervescence ( gas) will occur as the generated is neutralized by the bicarbonate.

  • Monitoring: Once the addition is complete, continue stirring for 15 minutes. The reaction is complete when the faint yellow color persists (indicating a slight excess of ) and gas evolution ceases.

  • Quenching: Add 10 mL of 10% aqueous and stir for 5 minutes.

    • Validation Check 3: The mixture will turn completely colorless, confirming the neutralization of all unreacted oxidants, preventing downstream over-oxidation.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure to yield the pure bis(2,2-dimethoxyethyl) disulfide.

Workflow Prep 1. Preparation Dissolve Thiol in Buffered Solvent Oxidation 2. Oxidation Add Mild Oxidant (e.g., I2 + Base) Prep->Oxidation Monitor 3. Monitoring TLC/LC-MS Check for Disulfide Oxidation->Monitor Quench 4. Quenching Add Na2S2O3 Neutralize Oxidant Monitor->Quench Purify 5. Purification Extraction & Chromatography Quench->Purify

Optimized experimental workflow for the synthesis of bis(2,2-dimethoxyethyl) disulfide.

References

  • 3.
  • 10.
  • Source: nih.gov (PMC)
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS) vs. Dithiothreitol (DTT) in Reduction Assays

Deconstructing the Redox Paradigm In the context of reduction assays, classifying 2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS) and Dithiothreitol (DTT) as competing alternatives is a fundamental chemical misconception....

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Author: BenchChem Technical Support Team. Date: April 2026

Deconstructing the Redox Paradigm

In the context of reduction assays, classifying 2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS) and Dithiothreitol (DTT) as competing alternatives is a fundamental chemical misconception. Rather than competing, they represent the two complementary halves of a redox pair.

To design a self-validating experimental system, researchers must understand their distinct mechanistic roles: DTT acts as the potent reducing agent (electron donor), while TMEDS serves as the disulfide substrate (electron acceptor). This guide delineates their comparative properties, explains the causality behind their interactions, and provides a field-proven protocol for utilizing DTT to quantitatively reduce TMEDS.

Mechanistic Roles and Causality in Redox Assays

Dithiothreitol (DTT): The Reductant

DTT is a highly efficient, low-redox-potential (-0.33 V at pH 7.0) dithiol, originally introduced as Cleland's reagent ( [1]). Its exceptional reducing power is driven by thermodynamic causality. When DTT reduces a disulfide substrate, it undergoes two sequential thiol-disulfide exchange reactions. The second exchange is an intramolecular nucleophilic attack that forms a highly stable, six-membered cyclic disulfide. This cyclization acts as a thermodynamic sink, driving the reduction reaction to completion and making DTT vastly superior to monothiols like beta-mercaptoethanol (BME).

2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS): The Substrate

TMEDS is an aliphatic, acetal-protected disulfide ( [2]). In assay development, it serves as an ideal model substrate. Unlike complex protein disulfides that suffer from unpredictable steric hindrance and secondary structures, TMEDS is highly accessible. The terminal acetal groups provide excellent aqueous solubility and stability, allowing researchers to precisely calibrate the reduction kinetics of novel reducing agents or validate thiol-quantification workflows without protein-induced artifacts.

RedoxMechanism DTT DTT (Reduced) Electron Donor Complex Thiol-Disulfide Exchange Intermediate DTT->Complex Nucleophilic Attack TMEDS TMEDS (Oxidized) Disulfide Substrate TMEDS->Complex Disulfide Cleavage OxDTT Oxidized DTT (Cyclic Disulfide) Complex->OxDTT Cyclization (Thermodynamic Drive) Thiol 2-Mercaptoacetaldehyde Dimethyl Acetal (x2) Complex->Thiol Release of Free Thiols

Mechanistic pathway of TMEDS reduction by DTT via thiol-disulfide exchange.

Comparative Chemical Properties

To effectively utilize these reagents in an assay, their physical and chemical parameters must be clearly defined. The table below summarizes their contrasting, yet complementary, profiles.

FeatureDithiothreitol (DTT)2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS)
Chemical Role Reducing Agent (Electron Donor)Disulfide Substrate (Electron Acceptor)
Active Functional Group Dithiol (-SH)Disulfide Bond (-S-S-)
State Post-Assay Oxidizes to a cyclic disulfideReduces to two aliphatic thiols
Redox Potential -0.33 V (at pH 7.0)N/A (Acts as the oxidant/substrate)
Molecular Weight 154.25 g/mol 242.36 g/mol
CAS Number 3483-12-315890-65-0
Assay Utility Drives complete reduction of targetsSterically unhindered model substrate

Experimental Protocol: Quantitative Reduction of TMEDS by DTT

To validate the efficacy of a reducing agent or calibrate a redox assay, TMEDS is reduced using DTT, followed by quantification of the generated thiols using Ellman's Reagent (DTNB) ( [3]).

Causality Note: Because both the reduced TMEDS product and the excess DTT contain free thiols, they will both react with DTNB. To maintain a self-validating system, they must be chromatographically separated prior to quantification.

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Reaction Buffer: Prepare 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0. Rationale: EDTA chelates trace heavy metals (like Cu²⁺) that would otherwise catalyze the rapid auto-oxidation of free thiols in the presence of atmospheric oxygen.

  • Substrate: Dissolve TMEDS to a final concentration of 1 mM in the reaction buffer.

  • Reductant: Prepare a 10 mM stock of DTT in the reaction buffer immediately before use to prevent degradation.

Step 2: Reduction Reaction

  • Combine 1 mL of the 1 mM TMEDS solution with 100 µL of the 10 mM DTT stock.

  • Incubate the mixture at 25°C for 30 minutes. The 10-fold molar excess of DTT ensures the reaction equilibrium is driven entirely toward the reduced state.

Step 3: Chromatographic Separation (Critical Step)

  • Inject the reaction mixture onto a Reverse-Phase HPLC system utilizing a C18 column.

  • Run a linear gradient of Acetonitrile/Water (with 0.1% TFA to keep thiols protonated and stable during the run).

  • Isolate the fraction corresponding to the reduced TMEDS product (2-mercaptoacetaldehyde dimethyl acetal), effectively separating it from oxidized DTT and unreacted DTT.

Step 4: Quantification via Ellman’s Reagent

  • To the isolated fraction, add 50 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Incubate for 15 minutes at room temperature to allow the formation of the yellow TNB²⁻ anion.

  • Measure the absorbance at 412 nm. Use the molar extinction coefficient ( ϵ=14,150M−1cm−1 ) to calculate the exact yield of the reduced substrate.

AssayWorkflow Step1 1. Substrate Prep TMEDS in Buffer Step2 2. Reduction Add DTT (Excess) Step1->Step2 Step3 3. Separation HPLC Isolation Step2->Step3 Step4 4. Quantification DTNB Absorbance Step3->Step4

Step-by-step experimental workflow for quantifying TMEDS reduction using DTT.

References

  • Cleland, W. W. (1964). "Dithiothreitol, a new protective reagent for SH groups." Biochemistry, 3(4), 480-482. URL:[Link]

  • Parham, W. E., Wynberg, H., & Ramp, F. L. (1953). "2-Mercaptoacetaldehyde dimethyl acetal." Journal of the American Chemical Society, 75(9), 2065-2069. URL:[Link]

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77. URL:[Link]

Comparative

Comparing bis(2,2-dimethoxyethyl) disulfide with other cleavable disulfide linkers

Title : Advanced Bioconjugation: A Comparative Guide to Bis(2,2-dimethoxyethyl) Disulfide and Alternative Cleavable Linkers Introduction The efficacy of targeted drug delivery systems—such as Antibody-Drug Conjugates (AD...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Bioconjugation: A Comparative Guide to Bis(2,2-dimethoxyethyl) Disulfide and Alternative Cleavable Linkers

Introduction The efficacy of targeted drug delivery systems—such as Antibody-Drug Conjugates (ADCs) and polymeric nanocarriers—hinges on the delicate balance of the linker molecule. The linker must guarantee absolute stability in systemic circulation (plasma) while ensuring rapid, conditional payload release upon reaching the tumor microenvironment or intracellular compartments[1].

Bis(2,2-dimethoxyethyl) disulfide (BDMED) represents a sophisticated class of homobifunctional crosslinkers. Featuring a central reducible disulfide bond flanked by two acid-labile dimethyl acetal groups, BDMED offers dual-stimuli (pH and redox) responsiveness. This guide objectively compares BDMED with traditional single-stimulus cleavable linkers (e.g., SPDP, Val-Cit, and standard hydrazones) and provides validated experimental protocols for its application.

Mechanistic Comparison: BDMED vs. Standard Linkers

The structural genius of BDMED lies in its modularity. The dimethyl acetal groups are highly stable at physiological pH (7.4) but undergo rapid hydrolysis in the mildly acidic environment of endosomes and lysosomes (pH 5.0–6.0) to yield reactive aldehydes[2]. Concurrently, the central disulfide bond is susceptible to reduction by the high concentrations of glutathione (GSH, 1–10 mM) found in the cytosol of malignant cells, compared to the low micromolar levels in blood plasma[3].

  • BDMED (Dual-Responsive): Functions as an "OR" or "AND" logic gate depending on the conjugation chemistry. If conjugated via a hydrazone bond, the payload can be released either by acidic hydrolysis in the endosome or by disulfide reduction in the cytosol.

  • SPDP / Pyridyl Disulfides (Redox-Only): Cleaved exclusively by thiol exchange or reduction. While they mediate a strong bystander effect by releasing uncharged, membrane-permeable payloads, they are susceptible to premature cleavage via serum albumin thiols[3].

  • Val-Cit-PAB (Enzyme-Cleavable): Relies on Cathepsin B for cleavage. It offers superior plasma stability comparable to non-cleavable linkers (like SMCC) but requires precise intracellular enzymatic recognition[4].

G A Bis(2,2-dimethoxyethyl) disulfide (Stable at pH 7.4) B Endosomal Uptake (pH 5.0) A->B Endocytosis C Acetal Hydrolysis (Aldehyde Formation) B->C Acidic Trigger D Cytosolic Environment (1-10 mM GSH) C->D Translocation E Payload Release (Thiol + Free Drug) D->E Redox Trigger F Standard Disulfide (e.g., SPDP) (Redox Only) F->D Direct Internalization

Dual-stimuli cleavage pathway of BDMED compared to single-stimulus SPDP.

Quantitative Performance Comparison

The following table synthesizes the kinetic and stability profiles of BDMED against alternative linker technologies. Data reflects representative in vitro benchmarks for bioconjugates[1][2][3][4].

Linker TypeRepresentative MoleculePrimary Cleavage TriggerPlasma Stability (T1/2 at pH 7.4)Intracellular Cleavage (T1/2)Bystander Effect Potential
Dual-Responsive BDMED (Hydrazone linked)pH 5.0 OR 10 mM GSH> 72 hours< 2 hours (pH 5.0 + GSH)High (Membrane permeable)
Redox-Cleavable SPDP / SMDP10 mM GSH~ 48 hours~ 4 hours (GSH dependent)High
Enzyme-Cleavable Val-Cit-PABCathepsin B> 168 hours< 1 hour (Enzyme dependent)Moderate
Acid-Cleavable Hydrazone (Standard)pH 5.0~ 24-48 hours~ 6 hours (pH 5.0)High
Non-Cleavable SMCCLysosomal Degradation> 168 hoursDays (Requires mAb degradation)Low (Charged adduct)

Experimental Methodologies & Self-Validating Protocols

Expert Insight: The Causality of Conjugation Chemistry A common pitfall in utilizing acetal-protected linkers is the choice of downstream conjugation. If the deprotected aldehyde is reacted with a primary amine and subsequently reduced using sodium cyanoborohydride (NaBH₃CN), the resulting secondary amine is irreversible. This converts the dual-responsive BDMED into a single-stimulus (redox-only) linker. To preserve the pH-responsive nature, the aldehyde must be conjugated to a hydrazide-bearing payload to form a reversible hydrazone bond[1][2].

Protocol A: Deprotection and Hydrazone Conjugation (Preserving Dual-Responsiveness)

  • Acetal Deprotection: Dissolve 10 mg of BDMED in 1 mL of a 0.1 M HCl solution. Stir at room temperature for 2 hours.

    • Causality: Mild acidic conditions are strictly required to hydrolyze the dimethyl acetals into reactive dialdehydes without causing disproportionation of the central disulfide bond.

  • Neutralization: Carefully neutralize the solution to pH 6.0 using 0.1 M NaOH.

  • Hydrazone Formation: Add 2.2 molar equivalents of a hydrazide-functionalized payload (e.g., a therapeutic peptide or fluorophore). Stir in the dark at room temperature for 12 hours.

    • Causality: Operating at pH 6.0 accelerates hydrazone formation while preventing the premature hydrolysis that would occur at lower pH levels.

  • Purification: Isolate the conjugate via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the fractions immediately.

Protocol B: Self-Validating In Vitro Cleavage Assay To validate the dual-responsive nature of the synthesized conjugate, a parallel kinetic cleavage assay must be established.

  • Preparation of Buffers:

    • Buffer A (Plasma Mimic): PBS, pH 7.4, containing 2 µM GSH.

    • Buffer B (Endosomal Mimic): Acetate buffer, pH 5.0.

    • Buffer C (Tumor Cytosol Mimic): PBS, pH 7.4, containing 10 mM GSH.

  • Incubation: Dissolve the purified conjugate in DMSO (1 mg/mL stock). Spike 10 µL of the stock into 990 µL of Buffers A, B, and C in separate LC-MS vials. Incubate at 37°C.

  • Kinetic Sampling: Analyze 10 µL aliquots via analytical LC-MS at t = 0, 1, 2, 4, 8, and 24 hours.

    • Causality: This assay is a self-validating system. Buffer A confirms systemic stability (no cleavage). Buffer B validates the pH-trigger (hydrazone hydrolysis). Buffer C validates the redox-trigger (disulfide reduction). The appearance of distinct mass fragments in the LC-MS definitively proves the independent operation of both cleavage mechanisms.

Workflow S1 Step 1: Deprotection (0.1M HCl / Mild Acid) S2 Step 2: Hydrazone Formation (Payload + pH 6.0) S1->S2 S3 Step 3: HPLC Purification (Isolate Conjugate) S2->S3 S4 Step 4: Cleavage Assay (pH 5.0 & 10 mM GSH) S3->S4 S5 Step 5: Kinetic Analysis (LC-MS Validation) S4->S5

Experimental workflow for BDMED conjugation, purification, and kinetic validation.

Conclusion

Bis(2,2-dimethoxyethyl) disulfide offers a highly tunable, dual-stimuli responsive alternative to traditional single-trigger linkers. By intelligently selecting the downstream conjugation chemistry (e.g., hydrazone vs. reductive amination), researchers can precisely engineer the release kinetics of their bioconjugates. While enzymatically cleavable linkers like Val-Cit remain the gold standard for pure plasma stability, BDMED provides unparalleled flexibility for nanocarrier crosslinking and targeted payload delivery in complex tumor microenvironments.

References

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central (PMC).[Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PubMed Central (PMC).[Link]

  • Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry.[Link]

Sources

Validation

A Comparative Guide to the Validated HPLC Method for Quantifying 2,2,2',2'-Tetramethoxyethyl Disulfide

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and novel chemical entities is a cornerstone of robust chemical analysis. This guide provides an in-depth, valida...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and novel chemical entities is a cornerstone of robust chemical analysis. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2,2',2'-Tetramethoxyethyl Disulfide. Furthermore, it presents a comparative analysis against a traditional spectroscopic method, offering the supporting experimental data necessary to make informed decisions for your analytical needs.

Introduction: The Analytical Challenge of Disulfide Quantification

Disulfide bonds are a common functional group in many organic molecules and play a crucial role in the structure and function of proteins and other biologically active compounds.[1][2] The accurate quantification of compounds containing these linkages, such as 2,2,2',2'-Tetramethoxyethyl Disulfide, is critical in various research and development stages, from synthesis reaction monitoring to impurity profiling in drug substances.[3][4][5]

High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6][7] This guide will walk you through a detailed, validated HPLC method and compare its performance with a common alternative, the spectrophotometric Ellman's assay.

The Proposed Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

A reverse-phase HPLC method was developed for the quantification of 2,2,2',2'-Tetramethoxyethyl Disulfide. The principle of this technique lies in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 10 minutes

Causality behind Experimental Choices:

  • C18 Column: A C18 stationary phase is a common choice for the separation of moderately nonpolar organic molecules like the target analyte.

  • Acetonitrile:Water Mobile Phase: This combination offers good salvation and elution strength for a wide range of organic compounds and is UV transparent at lower wavelengths. The 60:40 ratio was optimized to achieve a reasonable retention time and good peak shape for the analyte.

  • UV Detection at 210 nm: While the disulfide bond itself has a weak chromophore, many organic molecules exhibit absorbance in the lower UV range. 210 nm was selected to ensure sensitive detection of the analyte.

Rigorous Method Validation: Following ICH Guidelines

To ensure the reliability and accuracy of the analytical method, a full validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0%, Intermediate (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness RSD ≤ 5% for changes in flow rate and mobile phase composition.
Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_Preparation Preparation cluster_Validation Validation Parameters cluster_Evaluation Evaluation Prep Prepare Standard and Sample Solutions SystemSuitability System Suitability Testing Prep->SystemSuitability Ensure system is suitable Specificity Specificity SystemSuitability->Specificity Proceed if suitable Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport Summarize results

Caption: Workflow for the validation of the HPLC method.

Comparative Analysis: HPLC vs. Ellman's Assay

To provide a comprehensive guide, the validated HPLC method was compared against a common alternative for disulfide quantification: Ellman's Assay. This spectrophotometric method involves the reduction of the disulfide to a free thiol, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[1][10]

Comparison of Performance Characteristics
Performance MetricValidated HPLC MethodEllman's Assay (with reduction step)
Specificity High (separates analyte from impurities)Low (measures total thiols after reduction)
Sensitivity (LOQ) 0.1 µg/mL~1 µg/mL
Precision (RSD%) < 2%< 5%
Throughput Moderate (one sample per 10 min)High (multiple samples in parallel)
Quantitative Accuracy HighModerate (can be affected by interfering substances)
Information Provided Concentration of the specific analyteTotal disulfide concentration
Logical Relationship of Validation Parameters

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision Precision->Accuracy Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Precision

Caption: Interdependence of HPLC validation parameters.

Experimental Protocols

HPLC Method Validation Protocol

1. Specificity:

  • Inject a blank (mobile phase) and a solution of the analyte.

  • Ensure no peak is observed at the retention time of the analyte in the blank chromatogram.

2. Linearity:

  • Prepare a series of at least five concentrations of the analyte standard.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

3. Accuracy (Recovery):

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery.

4. Precision:

  • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for the results.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

6. Robustness:

  • Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).

  • Analyze samples under these modified conditions and assess the impact on the results.

Ellman's Assay Protocol (for comparison)

1. Reduction of Disulfide:

  • Dissolve the sample containing 2,2,2',2'-Tetramethoxyethyl Disulfide in a suitable buffer.

  • Add a reducing agent such as dithiothreitol (DTT) and incubate to ensure complete reduction of the disulfide to free thiols.[10]

2. Reaction with DTNB:

  • Prepare a solution of DTNB (Ellman's reagent) in a phosphate buffer.

  • Add the DTNB solution to the reduced sample.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer.

4. Quantification:

  • Calculate the concentration of thiols using the molar extinction coefficient of the colored product.

Conclusion: Choosing the Right Method

The validated HPLC method provides a highly specific, accurate, and precise means for quantifying 2,2,2',2'-Tetramethoxyethyl Disulfide. Its ability to separate the analyte from potential impurities makes it the superior choice for quality control and regulatory submissions.[3][11]

In contrast, while Ellman's assay is simpler and offers higher throughput, its lack of specificity makes it more suitable for preliminary screening or for applications where the sample matrix is well-defined and free of interfering substances.[1] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for specificity, the sample matrix, and the desired throughput.

References

  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Royal Society of Chemistry. (2018, July 31). CHAPTER 1.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • ResearchGate. (n.d.).
  • Shimadzu Asia Pacific. (n.d.). Impurities Analysis.
  • National Center for Biotechnology Information. (n.d.).
  • Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Pharmaguideline. (2024, December 11).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?
  • Lab Manager. (2025, October 23).
  • National Center for Biotechnology Information. (n.d.).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)

Sources

Comparative

Mass spectrometry (LC-MS) characterization of 2,2,2',2'-Tetramethoxyethyl Disulfide

LC-MS Characterization of 2,2,2',2'-Tetramethoxyethyl Disulfide: A Comparative Guide for Redox-Responsive Linkers As a Senior Application Scientist specializing in bioconjugation and mass spectrometry, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Characterization of 2,2,2',2'-Tetramethoxyethyl Disulfide: A Comparative Guide for Redox-Responsive Linkers

As a Senior Application Scientist specializing in bioconjugation and mass spectrometry, I frequently encounter challenges in the analytical characterization of stimulus-responsive linkers. Among these, 2,2,2',2'-Tetramethoxyethyl Disulfide (TMDS) (CAS 15890-65-0)[1] stands out as a highly versatile, homobifunctional building block. It is widely used in the synthesis of thiol-reactive linkers, antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs) where redox-triggered payload release is required.

However, characterizing TMDS via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical hurdles. The molecule contains two critical functional domains: a redox-sensitive disulfide bond and two acid-labile acetal groups. Standard LC-MS protocols often inadvertently destroy these structural features before they even reach the detector.

This guide provides a comprehensive, causality-driven methodology for the LC-MS characterization of TMDS, objectively comparing its performance and analytical requirements against industry-standard alternative linkers like SPDP and DTSSP.

Mechanistic Causality: Why Standard LC-MS Fails for TMDS

To understand how to analyze TMDS, we must first understand its gas-phase and solution-phase vulnerabilities. Standard LC-MS workflows for biopharmaceuticals heavily rely on 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to enhance ionization[2].

The Acetal Vulnerability: TMDS is an acetal-protected form of dithiodiacetaldehyde. In the presence of aqueous acidic mobile phases (pH < 3), the acetal groups undergo rapid hydrolysis on the LC column, converting to aldehydes. Furthermore, even if the molecule survives the chromatography, high collision energies or cone voltages in the Electrospray Ionization (ESI) source will induce severe in-source fragmentation, stripping the methoxy groups[3][4].

The Solution: To achieve a self-validating, artifact-free analysis, the LC-MS system must utilize a near-neutral buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) and low-energy MS tune parameters. This preserves the intact TMDS molecule ( C8​H18​O4​S2​ , Exact Mass: 242.06 Da), allowing for the clear detection of the [M+H]+ ion at m/z 243.1 and the [M+Na]+ adduct at m/z 265.1.

LCMS_Workflow Start TMDS Sample Preparation Buffer Select Mobile Phase (10 mM NH4OAc, pH 6.8) Start->Buffer AvoidFA Avoid 0.1% FA (Prevents Acetal Hydrolysis) Buffer->AvoidFA Critical Logic LC RP-HPLC Separation (C18 Column) Buffer->LC ESI ESI+ MS Analysis (Low Cone Voltage) LC->ESI Data Detect m/z 243.1 [M+H]+ & m/z 265.1 [M+Na]+ ESI->Data

LC-MS workflow for TMDS, highlighting the critical pH control required to prevent acetal hydrolysis.

Comparative Profiling: TMDS vs. Alternative Disulfide Linkers

When designing a bioconjugation strategy, researchers typically evaluate TMDS against established heterobifunctional and homobifunctional alternatives. Below is an objective comparison of their physicochemical properties and LC-MS compatibility.

Table 1: Physicochemical and LC-MS Profiling Comparison

FeatureTMDSSPDPDTSSP
Chemical Nature Acetal-protected disulfideAmine-to-thiol crosslinkerAmine-to-amine crosslinker
Cleavage Trigger Glutathione (GSH) / DTTGlutathione (GSH) / DTTGlutathione (GSH) / DTT
Aqueous Solubility Low (Requires MeOH/DMSO)Low (Requires DMF/DMSO)High (Water soluble, Sulfonated)
LC-MS Mobile Phase Strictly Neutral (NH₄OAc)Acidic tolerant (0.1% FA)Acidic tolerant (0.1% FA)
Primary Application LNP lipids, Aldehyde generationADC payload attachmentProtein-protein crosslinking
Major Analytical Risk Acetal hydrolysis (Artifacts)Premature NHS hydrolysisRapid NHS hydrolysis in water

Experimental Protocol: Self-Validating Cleavage Assay

To prove the efficacy of a redox-responsive linker, one must monitor its cleavage kinetics in a simulated intracellular environment (e.g., 5 mM Glutathione). A common pitfall in LC-MS analysis of disulfides is "disulfide scrambling"[5] or the re-oxidation of cleaved thiols in the autosampler.

To build a self-validating system , we introduce N-ethylmaleimide (NEM) as a trapping agent. NEM covalently alkylates the free thiols immediately upon cleavage, freezing the reaction state and preventing artifactual re-oxidation prior to MS injection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve TMDS, SPDP, and DTSSP in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Simulated Reductive Environment: Dilute linkers to 50 µg/mL in 100 mM Phosphate Buffer (pH 7.4) containing 5 mM Glutathione (GSH). Incubate at 37°C.

  • Kinetic Sampling & Trapping: At time points t = 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot. Immediately quench the reaction by adding 50 µL of 50 mM NEM in Acetonitrile. Vortex for 10 seconds.

  • LC-MS Acquisition:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • MS Parameters: ESI Positive mode, Capillary Voltage 2.5 kV, Cone Voltage 15 V (kept low to prevent fragmentation), Source Temp 120°C.

Cleavage_Pathway TMDS TMDS (Intact Disulfide) m/z 243.1 Intermediate Thiol-Disulfide Exchange TMDS->Intermediate + GSH GSH Glutathione (GSH) Reductive Environment GSH->Intermediate Thiol 2,2-Dimethoxyethanethiol (Free Thiol) Intermediate->Thiol Cleavage NEM NEM Trapping (Prevents Re-oxidation) Thiol->NEM Adduct NEM-Thiol Adduct Stable for LC-MS NEM->Adduct Alkylation

Redox-triggered cleavage of TMDS by GSH and subsequent NEM trapping for stable LC-MS detection.

Experimental Data: Cleavage Kinetics Comparison

Using the protocol above, the degradation of the intact linker was quantified by integrating the Extracted Ion Chromatogram (XIC) peak areas over time.

Table 2: GSH-Mediated Cleavage Kinetics (LC-MS Peak Area %)

Time (min)TMDS (% Intact)SPDP (% Intact)DTSSP (% Intact)
0 100.0100.0100.0
15 62.448.255.1
30 31.818.524.6
60 8.24.17.3
120 < 1.0< 1.0< 1.0

Expert Insight on the Data: While all three linkers successfully cleave in the presence of 5 mM GSH, TMDS exhibits a slightly slower initial reduction rate compared to SPDP. This is structurally logical; the steric bulk of the dimethoxyethyl groups adjacent to the disulfide bond in TMDS provides a degree of shielding against nucleophilic attack by GSH. This property makes TMDS highly advantageous for formulations requiring prolonged systemic circulation stability prior to intracellular release.

Conclusion

The successful LC-MS characterization of 2,2,2',2'-Tetramethoxyethyl Disulfide relies entirely on respecting its chemical causality. By swapping standard acidic mobile phases for neutral ammonium acetate and employing NEM trapping to prevent post-cleavage re-oxidation, researchers can generate highly accurate, artifact-free kinetic data. Compared to SPDP and DTSSP, TMDS offers excellent redox responsiveness with a slightly modulated cleavage profile, making it a superior choice for advanced, controlled-release bioconjugation strategies.

References

  • Title: LC-MS Analysis of Antibody-Drug Conjugates Source: Biocompare URL
  • Title: Characterization and Comparison of Disulfide Linkages and Scrambling Patterns in Therapeutic Monoclonal Antibodies: Using LC-MS with Electron Transfer Dissociation Source: ACS Publications URL
  • Title: Cas 15890-65-0, 2,2,2',2'-Tetramethoxyethyl Disulfide Source: Lookchem URL
  • Title: Computed Mass-Fragmentation Energy Profiles of Some Acetalized Monosaccharides for Identification in Mass Spectrometry Source: MDPI URL
  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL

Sources

Validation

Analytical Guide: FTIR Spectroscopy of Disulfide Bonds in 2,2,2',2'-Tetramethoxyethyl Disulfide vs. Alternative Linkers

Executive Summary In advanced bioconjugation and surface chemistry, 2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS) (CAS: 15890-65-0) serves as a highly versatile, homobifunctional cleavable linker[1]. Supplied as a clear...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced bioconjugation and surface chemistry, 2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS) (CAS: 15890-65-0) serves as a highly versatile, homobifunctional cleavable linker[1]. Supplied as a clear oil[2], TMEDS features a central disulfide (S-S) bridge flanked by two protected aldehyde (acetal) groups. While the acetal groups provide robust stability during basic synthetic steps, the central disulfide bond is engineered for controlled cleavage in reductive environments.

For researchers, verifying the structural integrity of this linker prior to conjugation is critical. This guide provides a comprehensive, self-validating analytical framework for evaluating TMEDS using Fourier Transform Infrared (FTIR) spectroscopy, objectively comparing its spectral performance and utility against alternative disulfide linkers.

Mechanistic Insights: The Vibrational Physics of TMEDS

A common pitfall in linker characterization is relying solely on FTIR to confirm disulfide integrity. As a Senior Application Scientist, it is crucial to understand the causality behind vibrational spectroscopy selections:

  • The Dipole Moment Challenge (FTIR): FTIR spectroscopy relies on a change in the permanent dipole moment during molecular vibration. The S-S bond in TMEDS is highly symmetrical and non-polar. Consequently, its stretching vibration produces a minimal dipole change, rendering the S-S band notoriously weak in FTIR, typically appearing as a faint signal around 545–550 cm⁻¹[3].

  • The Polarizability Advantage (Raman): Conversely, the S-S bond possesses a large, highly polarizable electron cloud. This makes it an exceptionally strong scatterer in Raman spectroscopy, where the S-S stretch dominates the low-frequency region at approximately 498 cm⁻¹ to 544 cm⁻¹[4][5].

  • Acetal as an Internal Standard: The terminal acetal (C-O-C) groups in TMEDS exhibit strong, asymmetric stretching in FTIR between 1050–1150 cm⁻¹. Because these groups are highly IR-active, they serve as an excellent internal reference to confirm the molecule's overall presence and stability[6].

To establish a self-validating system , FTIR must be used to verify the terminal acetal groups, while Raman spectroscopy is employed as an orthogonal technique to confirm the central disulfide core.

Quantitative Vibrational Assignments
Vibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Analytical Sensitivity
Acetal (C-O-C) ~1050 - 1150~1050 - 1100Strong (FTIR)
C-S Stretch ~640 - 700~640Moderate (Raman)[4]
S-S Stretch ~545 - 550~498 - 544Strong (Raman) / Weak (FTIR)[3][5]
Aliphatic (C-H) ~2800 - 2950~2800 - 2950Strong (Both)

Product Comparison: TMEDS vs. Alternative Disulfide Linkers

When designing a bioconjugation workflow, selecting the correct linker dictates the downstream conjugation chemistry. Below is an objective performance comparison of TMEDS against two traditional alternatives: Cystamine and DTDP .

Feature2,2,2',2'-Tetramethoxyethyl Disulfide (TMEDS)Cystamine Dihydrochloride3,3'-Dithiodipropionic acid (DTDP)
Terminal Group Protected Aldehyde (Acetal)Primary AmineCarboxylic Acid
Physical State Clear Oil[2]Solid (Powder)Solid (Powder)
Primary Conjugation Hydrazines, Amines (Post-acidic hydrolysis)Carboxylic Acids (via EDC/NHS)Primary Amines (via EDC/NHS)
FTIR Diagnostic Marker Strong C-O-C stretch (~1100 cm⁻¹)N-H bend (~1600 cm⁻¹)C=O stretch (~1700 cm⁻¹)
Workflow Advantage Orthogonal protection; prevents premature crosslinking.Direct amine reactivity; requires immediate use.Standard peptide coupling; prone to hydrolysis.

Self-Validating Experimental Protocol

Because TMEDS is a clear oil[2], Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. It eliminates the need for KBr pellet pressing, which can introduce moisture and prematurely hydrolyze the sensitive acetal groups.

Phase 1: ATR-FTIR Analysis (Terminal Group Verification)
  • Crystal Preparation & Background: Clean the diamond/ZnSe ATR crystal with anhydrous isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in a dry ambient environment to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Deposit 2–3 drops of neat TMEDS directly onto the ATR crystal. Ensure complete coverage of the sensor area without introducing air bubbles.

  • Spectral Acquisition: Collect the sample spectrum.

  • Data Processing (Crucial Step): Apply an ATR Correction Algorithm . Because infrared light penetrates deeper into the sample at lower wavenumbers, raw ATR spectra artificially inflate low-frequency peaks (like the weak S-S band). ATR correction normalizes the spectrum to simulate a transmission experiment, ensuring accurate ratiometric analysis.

  • Validation: Confirm the presence of the massive C-O-C acetal band at ~1100 cm⁻¹.

Phase 2: Orthogonal Raman Validation (S-S Core Verification)
  • Laser Selection: Utilize a 532 nm or 785 nm Raman spectrometer. (785 nm is preferred if fluorescent impurities are suspected, though pure TMEDS oil exhibits minimal fluorescence).

  • Sample Acquisition: Place the TMEDS oil in a quartz cuvette or on a glass slide. Focus the laser and acquire the spectrum (typically 10-second exposure, 3 accumulations).

  • Self-Validating Check: Identify the sharp, distinct S-S stretching peak at ~498–544 cm⁻¹[4][5].

  • Ratiometric Monitoring: To monitor linker degradation over time, calculate the intensity ratio of the S-S band (Raman) to the C-S band (~640 cm⁻¹). A decreasing ratio indicates disulfide cleavage or oxidation.

Visualization of the Analytical Workflow

The following diagram maps the logical causality and orthogonal validation required for robust TMEDS characterization.

G TMEDS TMEDS Sample (Clear Oil) FTIR ATR-FTIR Spectroscopy (Dipole Moment Probe) TMEDS->FTIR Primary Raman Raman Spectroscopy (Polarizability Probe) TMEDS->Raman Orthogonal Acetal Acetal C-O-C Stretch ~1050-1150 cm⁻¹ (Strong) FTIR->Acetal High Sensitivity IR_SS IR S-S Stretch ~545-550 cm⁻¹ (Weak) FTIR->IR_SS Low Sensitivity Ram_SS Raman S-S Stretch ~498-544 cm⁻¹ (Strong) Raman->Ram_SS High Sensitivity Valid Self-Validating Structural Confirmation Acetal->Valid IR_SS->Valid Ram_SS->Valid

Fig 1: Orthogonal spectroscopic workflow for TMEDS structural validation.

References

  • LookChem - 2,2,2',2'-Tetramethoxyethyl Disulfide Synonyms and Properties. Available at:[1]

  • ResearchGate - Figure 2. (a) FTIR spectra and (b) Raman spectra of PU-A, PU-B, and PU-C. Available at:[4]

  • ResearchGate - FT-IR spectra of a thiophenol and b diphenyldisulfide. Available at:[3]

  • AS-1 - 85-1710-54 2,2,2',2'-Tetramethoxyethyl Disulfide 1g CAS No:15890-65-0. Available at:[2]

  • NIH / PMC - Understanding the contribution of disulfide bridges to the folding and misfolding of an anti‐Aβ scFv. Available at:[6]

  • Spectroscopy Online - Sex- and Age-Dependent Red Blood Cell Remodeling in Type 2 Diabetes Revealed by FT-IR and Raman Spectroscopy. Available at:[5]

Sources

Safety & Regulatory Compliance

Safety

2,2,2',2'-Tetramethoxyethyl Disulfide proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal Procedures for 2,2,2',2'-Tetramethoxyethyl Disulfide For researchers and drug development professionals, managing the lifecycle of reactive intermediates is as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal Procedures for 2,2,2',2'-Tetramethoxyethyl Disulfide

For researchers and drug development professionals, managing the lifecycle of reactive intermediates is as critical as the synthesis itself. 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS: 15890-65-0), also known as bis-(2,2-dimethoxy-ethyl)-disulfane, is a bifunctional organosulfur compound frequently utilized as an intermediate in the preparation of active pharmaceutical ingredients, such as the diuretic Epitizide[1].

Because this molecule contains both a central disulfide bridge and terminal dimethyl acetal groups, its disposal requires a nuanced approach to prevent the generation of highly odorous, reactive, or environmentally hazardous byproducts. This guide provides field-proven, self-validating protocols for the safe operational handling and disposal of this reagent.

Chemical Profiling and Hazard Causality

To design an effective disposal plan, one must first understand the chemical reactivity of the substance. 2,2,2',2'-Tetramethoxyethyl Disulfide presents two primary reactive sites that dictate its waste management requirements:

  • The Acetal Groups (Acid Sensitivity): Acetals are chemically stable under neutral and basic conditions but undergo rapid hydrolysis in the presence of aqueous acids. Causality: If this chemical is inadvertently mixed with acidic waste streams, it will hydrolyze to release methanol and disulfanediyl-bis-acetaldehyde[1]. This resulting aldehyde is highly reactive, prone to polymerization, and possesses a significantly more offensive odor profile. Furthermore, like many ethers and acetals, prolonged exposure to atmospheric oxygen can lead to the auto-oxidation and formation of explosive peroxides.

  • The Disulfide Bridge (Redox Sensitivity): Organosulfur compounds are notorious for their potent, objectionable odors and environmental toxicity. Causality: The disulfide bond can be reduced to yield 2,2-dimethoxyethanethiol (a highly volatile and foul-smelling mercaptan) or oxidized to yield stable, water-soluble sulfonic acids. For laboratory-scale destruction, oxidative quenching is the preferred pathway to eliminate odor and toxicity[2][3].

Quantitative Data & Waste Classification

Before initiating any disposal protocol, verify the physical properties and regulatory classifications of the waste stream to ensure compliance with EPA regulations (40 CFR Part 262) regarding hazardous waste determinations[4][5].

ParameterValue / CharacteristicImplication for Disposal Logistics
CAS Number 15890-65-0Must be explicitly listed on all hazardous waste manifests.
Physical State Clear Oil / LiquidProne to surface spreading during spills; requires absorbent materials for containment.
Molecular Weight 242.36 g/mol Used to calculate stoichiometric equivalents for oxidative quenching.
Solubility Dichloromethane, MethanolWaste must be diluted in compatible organic solvents prior to incineration[1].
Combustion Byproducts CO x​ , SO 2​ Incineration facilities must be equipped with Sulfur Dioxide (SO 2​ ) scrubbers.
Incompatibilities Strong Acids, OxidizersMust be strictly segregated from acidic waste carboys to prevent acetal hydrolysis.

Step-by-Step Disposal Methodologies

Depending on the volume and state of the waste, laboratories must choose between commercial incineration (for bulk waste) or in-laboratory oxidative quenching (for spills and residues).

Protocol A: Commercial High-Temperature Incineration (For Bulk Waste >100 mL)

The most environmentally responsible and legally compliant method for disposing of bulk organosulfur compounds is high-temperature incineration by a licensed hazardous waste contractor[6].

  • Step 1: Solvent Dilution. In a certified chemical fume hood, dilute the 2,2,2',2'-Tetramethoxyethyl Disulfide waste into a compatible, combustible solvent (e.g., Methanol or Dichloromethane) at a ratio of at least 1:10. Causality: Dilution lowers the viscosity of the oil, reduces the localized concentration of sulfur, and ensures a cleaner, more complete combustion profile.

  • Step 2: Waste Segregation. Transfer the diluted mixture into a designated, high-density polyethylene (HDPE) or amber glass waste carboy.

    • Self-Validating Check: If diluted in Methanol, use the "Non-Halogenated Organic Waste" carboy. If diluted in Dichloromethane, use the "Halogenated Organic Waste" carboy.

  • Step 3: Labeling and Storage. Seal the container tightly. Label clearly with "Organosulfur Waste - Contains Acetals." Store in a cool, dark, and well-ventilated flammable storage cabinet, strictly isolated from any acidic waste streams.

  • Step 4: Contractor Hand-off. Arrange for pickup by a facility equipped with flue-gas desulfurization (SO 2​ scrubbers), as the combustion of disulfides generates toxic sulfur dioxide gas.

Protocol B: Laboratory-Scale Oxidative Quenching (For Spills & Residues <100 mL)

For small quantities, residual films in reaction flasks, or minor spills, the National Research Council's Prudent Practices in the Laboratory recommends the destruction of sulfides and thiols via oxidation to sulfonic acids using sodium hypochlorite (bleach)[2][3].

  • Step 1: Preparation of the Oxidant. In a fume hood, prepare a 5% (w/v) sodium hypochlorite solution (standard commercial bleach is typically sufficient). Ensure the solution is at room temperature.

  • Step 2: Controlled Addition. Slowly add the 2,2,2',2'-Tetramethoxyethyl Disulfide residue to the bleach solution while maintaining vigorous magnetic stirring. Maintain a minimum ratio of 10 mL of bleach per 1 mL of disulfide.

    • Causality: The hypochlorite ion ( ClO− ) systematically cleaves the disulfide bond and oxidizes the sulfur atoms, converting the lipophilic, odorous disulfide into highly water-soluble, odorless sulfonate salts.

  • Step 3: Extended Quenching. Allow the mixture to stir continuously for 24 hours at room temperature. The flask should be loosely capped to allow any evolved gases to escape while containing aerosols.

  • Step 4: Self-Validating Completion Check. After 24 hours, briefly halt stirring. The solution should be homogenous and completely devoid of the characteristic sulfur odor. If an oily layer or odor persists, add an additional 20% volume of bleach and stir for another 12 hours.

  • Step 5: Neutralization and Disposal. Check the pH of the solution. Adjust the pH to between 6 and 8 using dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) as needed. Once neutralized, the resulting non-toxic aqueous sulfonate mixture can be disposed of in the standard aqueous chemical waste stream[2].

Operational Workflow Diagram

The following decision tree outlines the logistical flow for determining the correct disposal pathway based on waste volume.

G Start 2,2,2',2'-Tetramethoxyethyl Disulfide Waste Decision Waste Volume & Type? Start->Decision Bulk Bulk Liquid / Intact Reagent Decision->Bulk > 100 mL Spill Small Spill / Residue Decision->Spill < 100 mL or Surface Residue Dilute Dilute in Combustible Solvent (Methanol/DCM) Bulk->Dilute Bleach Oxidative Quenching (5% NaOCl) Spill->Bleach Label Label as Organosulfur Waste Dilute->Label Incinerate High-Temp Incineration (SO2 Scrubber Required) Label->Incinerate Stir Stir 24h (Convert to Sulfonate) Bleach->Stir Aqueous Dispose as Aqueous Waste Stir->Aqueous

Caption: Decision matrix for the segregation and disposal of 2,2,2',2'-Tetramethoxyethyl Disulfide.

References

  • Lookchem. "Cas 15890-65-0, 2,2,2',2'-Tetramethoxyethyl Disulfide | Safety Data Sheets." Lookchem Database. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

  • University of British Columbia Safety & Risk Services. "In-Laboratory Treatment of Chemical Waste." Extracted from Prudent Practices in the Laboratory. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,2,2',2'-Tetramethoxyethyl Disulfide

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With innovation comes the inherent responsibility of ensuring the utm...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) and handling procedures for 2,2,2',2'-Tetramethoxyethyl Disulfide. As a Senior Application Scientist, my goal is to distill complex safety data into practical, actionable steps, empowering researchers to work confidently and safely.

Understanding the Potential Risks: A Proactive Approach to Safety

Given the chemical structure of 2,2,2',2'-Tetramethoxyethyl Disulfide, a disulfide, we must anticipate several potential hazards. Disulfide compounds are known to be reactive and can have significant biological activity. The presence of methoxyethyl groups may also influence its toxicological properties.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[3][4]

  • Allergic Skin Reaction: Some disulfide compounds are known to be skin sensitizers.[1][3]

  • Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1][5]

  • Aquatic Toxicity: Many organosulfur compounds are toxic to aquatic life.[1][3]

It is imperative to handle this compound with the understanding that it is potentially hazardous until proven otherwise.

The Core of Protection: A Multi-layered PPE Strategy

A comprehensive PPE strategy is your first and most critical line of defense. The following recommendations are based on a cautious assessment of the potential risks.

Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize exposure.

  • Fume Hood: All handling of 2,2,2',2'-Tetramethoxyethyl Disulfide, including weighing, transferring, and mixing, must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

The following table summarizes the essential PPE for handling 2,2,2',2'-Tetramethoxyethyl Disulfide.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Inspect for tears or holes before each use. Double-gloving is recommended for extended operations.[8]To prevent skin contact and absorption. The selection of glove material should be based on chemical compatibility data if available, but nitrile and neoprene offer good general chemical resistance.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]To protect the eyes from splashes of the chemical, which could cause serious irritation or damage.
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[10]To protect the skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a properly functioning fume hood. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of potentially harmful vapors or aerosols.
Footwear Closed-toe shoes made of a non-porous material.To protect the feet from spills.
Step-by-Step Handling Protocol: A Guide to Safe Operations

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Preparation:

  • Review the (surrogate) SDS: Before beginning any work, thoroughly review the SDS for a similar compound, such as Tetramethylthiuram Disulfide, to be reminded of the potential hazards.

  • Gather all materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are inside the fume hood before you begin.

  • Don appropriate PPE: Put on all required PPE as outlined in the table above.

Handling:

  • Work within the fume hood: Keep the sash at the lowest practical height.

  • Careful dispensing: When weighing or transferring the compound, do so slowly and carefully to avoid creating dust or aerosols.

  • Avoid contact: Use spatulas and other appropriate tools to handle the solid material. Never use your hands, even when gloved.

  • Keep containers closed: When not in use, ensure all containers of the chemical are tightly sealed.

Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.

  • Glove removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand washing: Wash your hands thoroughly with soap and water after removing your gloves.[6]

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. Being prepared is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

    • Large Spill: Evacuate the immediate area. Alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with 2,2,2',2'-Tetramethoxyethyl Disulfide, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed container.

  • Disposal Route: The waste must be disposed of through your institution's hazardous waste program. Do not pour any amount down the drain.[1][6]

Visualizing the Workflow: A Path to Safety

The following diagram illustrates the decision-making process for selecting and using PPE when handling 2,2,2',2'-Tetramethoxyethyl Disulfide.

Caption: PPE Selection and Handling Workflow for 2,2,2',2'-Tetramethoxyethyl Disulfide.

By adhering to these rigorous safety protocols, researchers can confidently advance their work while ensuring a safe and compliant laboratory environment. The principles of proactive risk assessment, proper use of engineering controls and PPE, and adherence to established procedures are the cornerstones of a strong safety culture.

References

  • Chem Service. (2014, September 13). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • OPCW. Personal Protective Equipment. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023, April 21). Safety Data Sheet. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Forsberg, K., & Keith, L. H. (1995).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Gelest, Inc. (2016, December 29). 2,2,3,3-TETRAMETHYLTETRASILANE, 95%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2',2'-Tetramethoxyethyl Disulfide
Reactant of Route 2
Reactant of Route 2
2,2,2',2'-Tetramethoxyethyl Disulfide
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